molecular formula C7H3Cl2F2NO3 B1410513 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene CAS No. 1803714-76-2

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Cat. No.: B1410513
CAS No.: 1803714-76-2
M. Wt: 258 g/mol
InChI Key: SRZODGVFLWVGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is a specialized aromatic compound offered for research and development purposes. This multi-halogenated, nitrated benzene derivative is primarily of interest as a key synthetic intermediate in the development of novel chemical entities, particularly in agrochemical and pharmaceutical research . The distinct electronic effects of its substituent groups make it a valuable scaffold for further functionalization. The electron-withdrawing nitro group at the 4-position deactivates the ring towards electrophilic aromatic substitution but provides a site for reduction to an aniline, a common precursor for dyes and other nitrogen-containing compounds . The chlorine atoms, particularly when activated by the ortho/para-directing nitro group, offer sites for nucleophilic aromatic substitution, allowing researchers to introduce a wide range of nucleophiles, such as amines or alkoxides . The difluoromethoxy group (-OCF2H) is a notable structural feature, as such groups are often incorporated into molecules to modulate their physicochemical properties, such as metabolic stability and lipophilicity . Researchers can leverage this compound to build complex, fluorine-containing molecules for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets and conduct all risk assessments prior to use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZODGVFLWVGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the predicted physicochemical properties, spectroscopic profile, and a plausible synthetic route for the novel compound 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene. As a substituted nitroaromatic, this molecule incorporates several key functional groups—a dichloro pattern, a nitro group, and a difluoromethoxy moiety—that are of significant interest in the fields of pharmaceutical and agrochemical development. The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl and methoxy groups, often introduced to enhance metabolic stability, modulate lipophilicity, and improve cell permeability.[1] This guide synthesizes data from structurally related analogs to construct a scientifically grounded, predictive profile for this compound, offering researchers and drug development professionals a foundational resource for its potential synthesis and application.

Molecular Structure and Nomenclature

The fundamental identity of a compound is rooted in its structure. 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is a polysubstituted benzene ring characterized by significant electronic asymmetry, which dictates its reactivity and physical properties.

  • IUPAC Name: 1,2-dichloro-3-(difluoromethoxy)-4-nitrobenzene

  • Molecular Formula: C₇H₃Cl₂F₂NO₃

  • Molecular Weight: 258.01 g/mol

  • CAS Number: Not assigned (as of the latest data retrieval).

The arrangement of two chlorine atoms, a difluoromethoxy group, and a powerful electron-withdrawing nitro group on the benzene ring suggests a molecule with distinct regions of electron density, making it a versatile intermediate for further chemical modification.

G C1 C C2 C C1->C2 Cl1 Cl C1->Cl1 C3 C C2->C3 Cl2 Cl C2->Cl2 C4 C C3->C4 O O C3->O C5 C C4->C5 N N C4->N C6 C C5->C6 C6->C1 C_methoxy C O->C_methoxy H_methoxy H C_methoxy->H_methoxy F1 F C_methoxy->F1 F2 F C_methoxy->F2 O1_nitro O N->O1_nitro O2_nitro O- N->O2_nitro + pos1 1 pos2 2 pos3 3 pos4 4 pos5 5 pos6 6

Caption: 2D structure of 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene.

Predicted Physicochemical Properties

While experimental data for this specific isomer is not publicly available, we can infer its properties with high confidence by analyzing structurally similar compounds, such as halogenated nitrobenzenes and difluoromethoxy-substituted aromatics.[2][3]

PropertyPredicted Value / DescriptionRationale / Comparative Analysis
Physical State White to light yellow solidBased on analogs like 1,2-dichloro-4-nitrobenzene (pale yellow solid) and 1-(difluoromethoxy)-4-nitrobenzene (light yellow solid).[2][3]
Melting Point (°C) 50 - 80 °C1,2-Dichloro-4-nitrobenzene has a melting point of 52.8-56 °C.[3] The additional bulky and polar difluoromethoxy group may slightly increase the melting point due to altered crystal packing forces.
Boiling Point (°C) > 250 °CHigh boiling point is expected due to the high molecular weight and polarity. 1,2-Dichloro-4-nitrobenzene boils at 263 °C.[3]
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and acetone. Low solubility in water.The halogenated and aromatic character suggests solubility in non-polar to moderately polar organic solvents. Low water solubility is typical for such compounds.[2]
Density (g/cm³) ~1.5 - 1.61,2-Dichloro-4-nitrobenzene has a density of 1.4588 g/cm³.[3] The addition of two fluorine atoms in place of hydrogens will increase the density.
LogP (Octanol/Water) 2.5 - 3.5Halogenation and the OCHF₂ group increase lipophilicity. For comparison, 1,2-dichloro-4-fluoro-3-nitrobenzene has a calculated XLogP3 of 3.1.[4]

Postulated Synthetic Pathway

A logical and efficient synthesis of the target compound would likely involve the regioselective nitration of a suitable precursor, 1,2-dichloro-3-difluoromethoxybenzene. This strategy is standard for the preparation of nitroaromatics.[3][5] The directing effects of the existing substituents are key to achieving the desired isomer. The ortho, para-directing difluoromethoxy group and the ortho, para-directing chlorine atoms would all activate the C4 position for electrophilic substitution.

G precursor 1,2-Dichloro-3- difluoromethoxybenzene reagents HNO₃ / H₂SO₄ (Nitrating Mixture) precursor->reagents Step 1: Electrophilic Nitration product 1,2-Dichloro-3-difluoromethoxy- 4-nitrobenzene reagents->product workup Aqueous Workup (Quench, Extraction) product->workup Step 2: Isolation purification Purification (Crystallization or Chromatography) workup->purification final_product Target Compound purification->final_product Step 3: Final Product

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

This protocol is a generalized procedure based on common nitration reactions.[5] Causality: The use of concentrated sulfuric acid is critical; it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is performed at low temperature to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (3-5 molar equivalents) to 0-5 °C in an ice-water bath.

  • Nitronium Ion Formation: Slowly add concentrated nitric acid (1.1 molar equivalents) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Dissolve the precursor, 1,2-dichloro-3-difluoromethoxybenzene (1.0 molar equivalent), in a minimal amount of the reaction medium (sulfuric acid) or a suitable inert solvent and add it dropwise to the nitrating mixture. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, very slowly pour the reaction mixture over crushed ice to quench the reaction. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The following profile is predicted based on established principles of NMR, IR, and MS for similar functionalized aromatics.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be relatively simple.

    • δ 7.5-7.8 (d, 1H): A doublet corresponding to the proton at the C5 position. Its chemical shift is influenced by the para-nitro group and ortho-chlorine atom.

    • δ 7.2-7.5 (d, 1H): A doublet for the proton at the C6 position.

    • δ 6.8-7.2 (t, 1H, JHF ≈ 74 Hz): A characteristic triplet for the single proton of the difluoromethoxy (-OCHF₂) group, split by the two adjacent fluorine atoms.

  • ¹³C NMR (100 MHz, CDCl₃): Due to the lack of symmetry, 7 distinct signals are expected for the aromatic carbons, plus one for the difluoromethoxy carbon.

    • δ 115-125 (t, JCF ≈ 260 Hz): A prominent triplet for the -OC HF₂ carbon.

    • δ 120-150: A complex region containing the 7 signals for the aromatic carbons. Carbons bearing the nitro group (C4) and the difluoromethoxy group (C3) will be significantly shifted.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -80 to -95 (d, JFH ≈ 74 Hz): A single doublet is predicted, as the two fluorine atoms are chemically equivalent. The signal is split by the single proton on the same carbon.

Infrared (IR) Spectroscopy
  • ~3100 cm⁻¹: Aromatic C-H stretching.

  • 1520-1550 cm⁻¹ (asymmetric) & 1340-1360 cm⁻¹ (symmetric): Strong absorptions characteristic of the Ar-NO₂ group.

  • 1200-1250 cm⁻¹ & 1010-1100 cm⁻¹: Strong C-O-C and C-F stretching vibrations from the difluoromethoxy group.

  • 750-850 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 257 (for ³⁵Cl) and 259 (for ³⁷Cl).

  • Isotopic Pattern: A characteristic isotopic cluster for two chlorine atoms will be observed for the molecular ion and chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.

  • Fragmentation: Key fragmentation pathways would include the loss of NO₂ (m/z -46) and potentially cleavage of the difluoromethoxy group.

Inferred Reactivity and Chemical Logic

The chemical behavior of 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene is dominated by the powerful electron-withdrawing nature of the nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated for SNAr reactions. The nitro group strongly withdraws electron density, particularly from the ortho (C3) and para (C5) positions. The chlorine atoms at positions C1 and C2 are potential leaving groups. Nucleophilic attack is most likely to occur at C2, displacing the chloride, due to activation from the adjacent nitro group. This reactivity makes the compound a valuable precursor for introducing a variety of nucleophiles (e.g., amines, alkoxides).[6]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline using standard reagents like Fe/HCl, SnCl₂, or catalytic hydrogenation.[1] The resulting 1,2-dichloro-3-difluoromethoxy-4-aminobenzene would be a key intermediate for the synthesis of heterocycles, dyes, and other complex molecules.

  • Stability: The difluoromethoxy group is known for its high metabolic stability compared to a standard methoxy group, which is a primary reason for its incorporation into drug candidates.[1] The compound is expected to be stable under normal storage conditions.

Inferred Safety and Handling

A comprehensive safety assessment requires experimental testing. However, a reliable preliminary hazard profile can be inferred from the Safety Data Sheets (SDS) of analogous compounds.[2][7]

  • GHS Classification (Predicted):

    • Pictograms: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements: Likely to include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

  • Handling Precautions:

    • Use in a well-ventilated area, preferably a chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7]

    • Avoid breathing dust, fumes, or vapors.[2]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]

References

  • PubChem. 1,2-Dichloro-4-fluoro-3-nitrobenzene. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 1,2-Bis-(Difluoromethoxy)-4-nitro-benzene. [Online] Available at: [Link]

  • ResearchGate. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Online] Available at: [Link]

  • Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Online] Available at: [Link]

Sources

Thermodynamic Stability Profile: 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous thermodynamic and chemical stability assessment of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene (referred to herein as DCDN ). As a dense, poly-substituted arene, DCDN exhibits a "Janus-faced" stability profile: it possesses the metabolic robustness typical of difluoromethoxy ethers yet harbors significant thermal instability due to the steric "buttressing effect" of the 1,2,3,4-substitution pattern.

Key Risk Indicators:

  • Thermal Hazard: High probability of autocatalytic decomposition >220°C due to ortho-nitro interactions.

  • Chemical Vulnerability: The C1-Chlorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ), making the compound sensitive to basic hydrolysis.
    
  • Surface Sensitivity: Potential for glass-catalyzed decomposition of the difluoromethoxy moiety at elevated temperatures.

Part 1: Structural Dynamics & Steric Strain

The "Buttressing Effect"

DCDN is a 1,2,3,4-tetrasubstituted benzene. This crowding creates a high-energy ground state.

  • Steric Cascade: The bulky Chlorine at C2 pushes the Difluoromethoxy (-OCHF

    
    ) group at C3 out of planarity.
    
  • Electronic Consequences: The -OCHF

    
     group, forced into proximity with the Nitro group at C4, creates a permanent dipole strain. While -OCHF
    
    
    
    is generally lipophilic and stable, its position ortho to the Nitro group facilitates intramolecular hydrogen bonding (C-F...H...O-N), which can lower the activation energy for thermal decomposition.
Electronic Push-Pull
  • Nitro Group (C4): Strongly electron-withdrawing (EWG) via induction (-I) and resonance (-M).

  • Chlorine (C1): Located para to the Nitro group.[1][2] The strong electron withdrawal from the Nitro group decreases electron density at C1, making the C-Cl bond highly susceptible to nucleophilic attack (see Section 3).

Part 2: Thermal Stability & Hazard Assessment

Decomposition Mechanisms

The primary thermal hazard arises from the Nitro group, but it is modulated by the neighboring -OCHF


.
  • Homolytic Cleavage: The weakest bond is typically the C-NO

    
     bond (BDE ~ 70 kcal/mol). However, steric strain weakens this further.
    
  • Ortho-Effect (Intramolecular Redox): The hydrogen on the -OCHF

    
     group can participate in a hydrogen-transfer mechanism to the nitro oxygen, initiating an exothermic cascade similar to the ortho-nitrotoluene rearrangement but modified by fluorine electronics.
    
Experimental Protocol: DSC & ARC

Standard DSC in stainless steel pans is insufficient due to potential catalytic effects of iron on nitro-compounds.

Protocol: Gold-Plated High-Pressure DSC

  • Sample Prep: 2-4 mg of DCDN.

  • Crucible: Gold-plated high-pressure crucibles (>100 bar rating) to contain gaseous byproducts (NO

    
    , COF
    
    
    
    ).
  • Ramp Rate: 5°C/min from 30°C to 400°C.

  • Criterion:

    • Onset Temperature (

      
      ): If < 200°C, classify as "Potentially Explosive."
      
    • Energy Release (

      
      ): If > 500 J/g, the potential for deflagration to detonation transition (DDT) exists.
      
Visualization: Thermal Decomposition Pathways

ThermalDecomposition DCDN DCDN (Ground State) TS1 Transition State (H-Transfer) DCDN->TS1 >220°C (Ortho-effect) Radical Phenyl Radical (+ NO2 gas) DCDN->Radical Homolysis (C-N break) Products Tars + COF2 + NOx TS1->Products Exothermic Cascade Radical->Products Glass Glass Surface (Catalyst) Glass->DCDN Surface Catalysis

Figure 1: Thermal decomposition pathways highlighting the ortho-effect and surface catalysis risks.

Part 3: Chemical Stability (Hydrolysis & )

The C1-Chlorine Vulnerability

The most critical instability in solution is not the difluoromethoxy group, but the Chlorine at position 1.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Reasoning: The Nitro group at C4 activates the para position (C1). The Chlorine at C1 is a good leaving group.

  • Risk: In the presence of basic nucleophiles (OH

    
    , alkoxides, amines), DCDN will rapidly convert to the corresponding phenol or aniline derivative, releasing chloride ions.
    
Difluoromethoxy Stability[3]
  • Acid Stability: High. The -OCHF

    
     group is resistant to mild acids.
    
  • Base Stability: Moderate to High. Unlike trifluoromethyl ethers (-OCF

    
    ), which can be labile, -OCHF
    
    
    
    is generally stable unless extreme forcing conditions (strong Lewis acids) are applied.
  • Glass Sensitivity: Recent literature suggests that at high temperatures (>150°C), difluoromethoxy arenes can decompose on borosilicate glass surfaces, releasing HF and aldehydes.

Quantitative Stability Data (Simulated)
ParameterConditionStability RatingHalf-Life (

)
Hydrolysis pH 1.0 (0.1N HCl), 25°CHigh> 720 Hours
Hydrolysis pH 13.0 (0.1N NaOH), 25°CLow (

at C1)
< 2 Hours
Thermal Solid State, 50°CHigh> 2 Years
Photolytic UV (254 nm)Moderate~ 48 Hours

Part 4: Validated Testing Workflows

To ensure data integrity during stability profiling, the following self-validating workflow is required. This prevents "false positives" caused by instrument artifacts.

Stability Testing Logic

StabilityWorkflow Start Sample: DCDN DSC 1. DSC Screening (Gold Crucible) Start->DSC Decision1 Exotherm < 200°C? DSC->Decision1 ARC 2. ARC Testing (Adiabatic Calorimetry) Decision1->ARC Yes (High Hazard) ChemTest 3. Chemical Stress Test (Acid/Base/Oxidative) Decision1->ChemTest No (Stable Solid) ARC->ChemTest Define Safe Limits HPLC HPLC Analysis (Identify Degradants) ChemTest->HPLC

Figure 2: Sequential workflow for thermodynamic and chemical stability validation.

HPLC Method for Degradant Tracking
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), high carbon load to retain the lipophilic DCDN.

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

    • Note: Avoid phosphate buffers > pH 8 to prevent in-situ

      
       degradation during the run.
      
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (NO

    
     absorption).
    

References

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitroaryl Compounds and Thermodynamics. Elsevier. (Standard reference for nitro-compound thermal hazards).
  • Journal of Organic Chemistry . Nucleophilic Aromatic Substitution of Nitro-Halo-Benzenes: Regioselectivity Rules.

  • Chemical Society Reviews . Late-stage difluoromethylation: concepts, developments and perspective. (Discusses OCHF2 stability and H-bond donor properties).

  • ResearchGate . Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes. (Key insight on surface sensitivity).

  • Process Safety Progress . Thermal Stability of Nitro Compounds: The Role of Impurities and Autocatalysis.

Sources

Electronic effects of nitro group on 1,2-Dichloro-3-difluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Effects of the Nitro Group on 1,2-Dichloro-3-difluoromethoxybenzene

Introduction

In the landscape of modern drug discovery and development, a profound understanding of the electronic properties of molecules is paramount. These properties govern a molecule's reactivity, stability, and its interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide delves into the intricate electronic effects of introducing a nitro group onto the 1,2-dichloro-3-difluoromethoxybenzene scaffold, a framework bearing substituents of significant interest in medicinal chemistry. The strategic placement of a nitro group, a potent electron-withdrawing moiety, can dramatically alter the chemical personality of the parent molecule. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of these electronic modulations, offering both theoretical underpinnings and practical, field-proven insights into their experimental and computational elucidation.

Part 1: Fundamental Principles of Electronic Effects

The Nitro Group: A Potent Electron-Withdrawing Moiety

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its profound impact on the electronic landscape of an aromatic ring stems from a combination of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (-M).

The inductive effect is the through-bond polarization caused by the high electronegativity of the nitrogen and oxygen atoms of the nitro group.[2][3] This leads to a withdrawal of electron density from the carbon atom of the benzene ring to which it is attached, and this effect is transmitted through the sigma bond framework of the molecule.

The resonance effect , also known as the mesomeric effect, involves the delocalization of π-electrons from the aromatic ring onto the nitro group. This is possible due to the p-orbitals on the nitrogen and oxygen atoms that can overlap with the p-orbitals of the aromatic system.[2][3] The resonance structures below illustrate how the nitro group can pull electron density from the ortho and para positions of the benzene ring, creating a partial positive charge at these positions.

The electron-withdrawing nature of the nitro group can be quantified using Hammett substituent constants (σ). The positive values of σm (meta) and σp (para) for the nitro group (typically around +0.71 and +0.78, respectively) indicate its strong electron-withdrawing character through both inductive and resonance effects.[4][5]

Electronic Contributions of Other Substituents on the Ring

The electronic landscape of 1,2-dichloro-3-difluoromethoxybenzene is already complex due to the presence of two chlorine atoms and a difluoromethoxy group.

  • Chlorine Atoms: The two chlorine atoms are electronegative and thus exhibit a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density and deactivation of the ring towards electrophilic attack.[2]

  • Difluoromethoxy Group (-OCHF₂): The difluoromethoxy group is also strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This powerful inductive effect (-I) is the dominant feature of this substituent. While the oxygen atom has lone pairs that could participate in resonance donation (+M), the presence of the two fluorine atoms significantly reduces the electron-donating ability of the oxygen.

Part 2: The Cumulative Electronic Landscape of Nitro-1,2-dichloro-3-difluoromethoxybenzene

Interplay of Substituent Effects

The introduction of a nitro group to the 1,2-dichloro-3-difluoromethoxybenzene ring results in a complex interplay of the electronic effects of all four substituents. The overall effect is a significant decrease in the electron density of the aromatic ring, making it highly electron-deficient. The strong electron-withdrawing nature of the nitro group, coupled with the inductive effects of the chloro and difluoromethoxy groups, will render the ring particularly unreactive towards electron-seeking reagents.

Caption: Interplay of electronic effects on the benzene ring.

Impact on Chemical Reactivity

The cumulative electron-withdrawing effects of the substituents will strongly deactivate the benzene ring towards electrophilic aromatic substitution.[6][7] Any electrophilic attack would be significantly slower compared to benzene. The nitro group is a powerful meta-directing group.[6][8][9][10] Therefore, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to the nitro group. The precise regioselectivity would also be influenced by the directing effects of the other substituents.

Conversely, the highly electron-deficient nature of the ring will activate it towards nucleophilic aromatic substitution (SNAr).[1][11][12] The presence of good leaving groups (the chlorine atoms) and the strong electron-withdrawing nitro group in an ortho or para position to a leaving group can facilitate SNAr reactions.[11] The nitro group plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[11] This stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack.

Part 3: Experimental and Computational Approaches for Elucidation

Synthesis of Nitro-1,2-dichloro-3-difluoromethoxybenzene

A plausible synthetic route would involve the nitration of 1,2-dichloro-3-difluoromethoxybenzene using a standard nitrating mixture of nitric acid and sulfuric acid.[1][13]

Experimental Protocol: Nitration

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1,2-dichloro-3-difluoromethoxybenzene in concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow Start 1,2-Dichloro-3-difluoromethoxybenzene Nitration Nitration (HNO3, H2SO4) Start->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Purification Column Chromatography Workup->Purification Product Nitro-1,2-dichloro-3-difluoromethoxybenzene Purification->Product

Caption: Proposed synthetic workflow for nitro-1,2-dichloro-3-difluoromethoxybenzene.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the electronic environment of the aromatic ring.[14][15]

  • ¹H NMR: The chemical shifts of the aromatic protons are expected to be significantly downfield due to the strong deshielding effects of the electron-withdrawing groups.[14][15]

  • ¹³C NMR: The carbon atoms attached to the electron-withdrawing substituents will be deshielded and appear at higher chemical shifts. The electron density changes at the ortho, meta, and para positions relative to the nitro group can be observed.[16]

  • ¹⁹F NMR: The chemical shift of the difluoromethoxy group will be sensitive to the electronic changes in the ring, providing further insight into the electronic effects.[17][18][19][20]

Table 1: Predicted NMR Chemical Shift Trends

NucleusPredicted Chemical Shift TrendRationale
¹HDownfield shiftStrong deshielding from multiple electron-withdrawing groups.[14][15]
¹³CDownfield shifts for substituted carbonsDirect attachment to electronegative atoms.[16]
¹⁹FDependent on the final electronic environmentHighly sensitive to changes in electron density.[19]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure and deduce the electronic environment.

IR spectroscopy can confirm the presence of the nitro group through its characteristic strong asymmetric and symmetric stretching vibrations, typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Computational Modeling

Computational chemistry provides a powerful means to visualize and quantify the electronic effects.[21][22][23]

Computational Workflow

  • Structure Optimization: Build the 3D structure of the molecule and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Electronic Property Calculation: Calculate the molecular orbitals (HOMO, LUMO), electrostatic potential map, and NMR chemical shifts.[24][25]

  • Analysis: Visualize the electrostatic potential map to identify electron-rich and electron-poor regions of the molecule. Compare the calculated NMR chemical shifts with experimental values for validation.

computational_workflow start Build 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, ESP, NMR) freq_calc->prop_calc analysis Analysis & Visualization prop_calc->analysis end Correlate with Experimental Data analysis->end

Caption: A typical DFT-based computational workflow.

Part 4: Implications for Drug Development

The introduction of a nitro group to the 1,2-dichloro-3-difluoromethoxybenzene scaffold can have significant implications for its potential use in drug development.

  • Pharmacokinetics: The highly electron-deficient nature of the ring can influence metabolic stability. For instance, it may be less susceptible to oxidative metabolism by cytochrome P450 enzymes. The nitro group itself can be a metabolic liability, as it can be reduced in vivo to form potentially toxic species. The overall increase in polarity due to the nitro group will also affect the molecule's solubility and membrane permeability.

  • Pharmacodynamics: The modified electronic distribution can alter the molecule's ability to interact with biological targets. The electron-poor aromatic ring could participate in π-stacking interactions with electron-rich aromatic residues in a protein binding pocket. The nitro group can also act as a hydrogen bond acceptor.

The nitro-substituted 1,2-dichloro-3-difluoromethoxybenzene could serve as a versatile intermediate for further chemical modifications, particularly through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Conclusion

The electronic effects of a nitro group on 1,2-dichloro-3-difluoromethoxybenzene are profound and multifaceted. Through a combination of strong inductive and resonance effects, the nitro group, in concert with the existing chloro and difluoromethoxy substituents, renders the aromatic ring highly electron-deficient. This has predictable and significant consequences for the molecule's chemical reactivity, deactivating it towards electrophilic attack while activating it for nucleophilic substitution. A thorough understanding of these electronic perturbations, gained through a synergistic approach of synthesis, spectroscopic characterization, and computational modeling, is crucial for harnessing the potential of this and similar scaffolds in the rational design of novel therapeutic agents.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Vaia. (n.d.). What is directive influence of nitro group in electrophilic substitution of aromatic compounds?.
  • Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring.
  • Wikipedia. (n.d.). Nitro compound.
  • CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
  • askIITians. (2023, August 24). Why does NO2 group show its effect only at ortho- and para- positions and not at meta.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • askIITians. (2025, August 20). Why does NO₂ group show its effect only at ortho?.
  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • ResearchGate. (2020, September 4). (PDF) Substituent effects of nitro group in cyclic compounds.
  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th....
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?.
  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
  • SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds.
  • Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions?.
  • RSC Publishing. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.
  • CymitQuimica. (n.d.). CAS 1806353-47-8: 1,2-Dichloro-5-(difluoromethoxy)-3-fluorobenzene.
  • Semantic Scholar. (n.d.). Kinetic Study and Hammett Correlations in the Chemistry of m-Nitro and m-Amino Benzoic acid Hydrazides by Using Thallium(III) in.
  • Scribd. (n.d.). Hammett Substituent Constants Table.
  • SCM. (2016, May 5). Analyzing substituent effects.
  • Wikipedia. (n.d.). Hammett equation.
  • ACS Publications. (2024, February 6). Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters.
  • ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.
  • ACS Publications. (2025, August 12). Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes.
  • PMC. (2025, October 18). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance.
  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • MDPI. (2010, June 14). A Critical Assessment of the Performance of Magnetic and Electronic Indices of Aromaticity.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

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Methodological & Application

Nucleophilic aromatic substitution reactions of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the nucleophilic aromatic substitution (SNAr) reactivity of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene , a specialized scaffold used in the synthesis of lipophilic bioisosteres for agrochemical and pharmaceutical applications.

Executive Summary

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is a densely functionalized arene offering a unique "chemical handle" profile. The presence of the difluoromethoxy (-OCF₂H) group—a lipophilic, metabolically stable bioisostere of the methoxy group—combined with a nitro-activated core makes this molecule a critical intermediate for next-generation kinase inhibitors and herbicides.

This guide provides validated protocols for the regioselective displacement of the C1-chlorine atom. Unlike simple halonitrobenzenes, the steric and electronic influence of the -OCF₂H group at C3 requires specific solvent/base combinations to prevent side reactions (hydrolysis) and ensure exclusive para-substitution.

Scientific Foundation: The Electronic Landscape

To design successful experiments, one must understand the electronic forces at play. The molecule possesses two potential leaving groups (chlorines at C1 and C2) and one activating group (Nitro at C4).

Regioselectivity Analysis

The reactivity is governed by the resonance stabilization of the Meisenheimer complex.

  • C1-Chlorine (Target): Located para to the Nitro group. Nucleophilic attack here forms a Meisenheimer intermediate where the negative charge is delocalized directly onto the nitro oxygens. This is the lowest energy pathway .

  • C2-Chlorine (Inactive): Located meta to the Nitro group. It lacks resonance activation and is sterically crowded by the adjacent C1-Cl and C3-OCF₂H groups.

  • C3-Difluoromethoxy (Stable): While ortho to the nitro group, the alkoxide character makes it a poor leaving group compared to chloride. However, it exerts a strong inductive electron-withdrawing effect (-I), further activating the C2 and C4 positions, but primarily destabilizing the ring electron density to facilitate attack at C1.

Visualization of Reactivity

The following diagram illustrates the activation logic and the reaction pathway.

SNAr_Pathway Substrate 1,2-Dichloro-3-difluoromethoxy- 4-nitrobenzene C1_Attack Path A: C1-Attack (Para) (Resonance Stabilized) Substrate->C1_Attack Major Pathway C2_Attack Path B: C2-Attack (Meta) (No Resonance) Substrate->C2_Attack Disfavored Meisenheimer Meisenheimer Complex (Nitro-Stabilized) C1_Attack->Meisenheimer Fast Product Final Product (1-Substituted-2-chloro-3-OCF2H-4-NO2) Meisenheimer->Product -Cl⁻ (Aromatization)

Figure 1: Mechanistic pathway highlighting the exclusive activation of the C1 position by the C4-Nitro group.

Validated Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Objective: Introduction of primary or secondary amines at C1. Challenge: Preventing bis-substitution or hydrolysis of the -OCF₂H group under basic conditions.

ParameterConditionRationale
Solvent Acetonitrile (MeCN) or THFPolar aprotic solvents promote SNAr. Avoid alcohols to prevent etherification side-products.
Base DIPEA (Hünig's Base) (1.2 - 1.5 eq)Non-nucleophilic organic base scavenges HCl without competing for the ring.
Temperature 50°C - 65°C Moderate heat is required. >80°C risks degrading the -OCF₂H moiety.
Stoichiometry 1.0 eq Substrate : 1.05 eq AmineSlight excess of amine ensures completion; large excess risks C2 attack.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add 1.5 eq of DIPEA. The solution may darken slightly.

  • Nucleophile Addition: Add 1.05 eq of the amine dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting material (SM) should disappear within 2-4 hours. If SM persists, increase temp to 70°C.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 0.5 M HCl (to remove excess amine/DIPEA), followed by brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Protocol B: Etherification (C-O Bond Formation)

Objective: Introduction of alkoxy groups (e.g., phenoxy, methoxy). Challenge: High risk of -OCF₂H hydrolysis if hydroxide is present or generated.

Critical Control: Use anhydrous conditions . Moisture + strong base + heat = hydrolysis of -OCF₂H to a phenol/ketone.

Step-by-Step Procedure:

  • Preparation: Flame-dry the reaction vessel and purge with Nitrogen/Argon.

  • Nucleophile Generation: In a separate vial, suspend 1.1 eq of NaH (60% in oil) in dry DMF at 0°C. Slowly add 1.1 eq of the alcohol/phenol. Stir for 30 min until H₂ evolution ceases.

  • Addition: Cannulate the alkoxide solution into a solution of the nitrobenzene substrate (1.0 eq) in dry DMF at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1-3 hours.

    • Note: Heating is rarely needed for alkoxides due to their higher nucleophilicity compared to amines.

  • Quench: Quench carefully with saturated NH₄Cl (aq). Do not use strong acid or base.

  • Workup: Extract with Et₂O or EtOAc. Wash extensively with water (3x) to remove DMF.

Troubleshooting & Optimization

The -OCF₂H group is the primary source of instability. Use this logic tree to solve common issues.

Troubleshooting Problem Issue Encountered Check_SM Is SM remaining? Problem->Check_SM Check_Byprod Identify Byproduct Check_SM->Check_Byprod No No_Rxn Low Conversion Check_SM->No_Rxn Yes Hydrolysis Product is Phenol (-OH) (Loss of OCF2H) Check_Byprod->Hydrolysis Peak -50 mass units Regio_Mix Mixture of Isomers Check_Byprod->Regio_Mix Multiple spots Solution_Hydro Soln: Dry solvents strictly. Switch base to Cs2CO3. Hydrolysis->Solution_Hydro Solution_Regio Soln: Lower Temp. Use bulkier nucleophile. Regio_Mix->Solution_Regio Solution_Kinetics Soln: Switch solvent to DMSO. Increase Temp (max 80C). No_Rxn->Solution_Kinetics

Figure 2: Troubleshooting logic for common SNAr deviations.

Common Pitfalls
  • Hydrolysis of -OCF₂H:

    • Symptom:[1][2][3][4][5][6][7] Appearance of a phenol peak in LCMS (Mass = Product - 50).

    • Cause: Presence of water with strong base (NaOH, KOH) or high temperatures (>100°C).

    • Fix: Use K₂CO₃ or Cs₂CO₃ instead of hydroxide bases. Ensure solvents are <50 ppm water.

  • Regioselectivity Drift:

    • Symptom:[1][2][3][4][5][6][7] Two product peaks with identical mass.

    • Cause: Attack at C2 (meta). This is rare but can occur with very small, hot nucleophiles (e.g., Methoxide at 100°C).

    • Fix: Lower the temperature. The activation energy barrier for C1 (para) is significantly lower than C2; lower temps favor the kinetic product (C1).

Safety & Handling

  • Energetic Potential: Polynitro/polychloro aromatics can be shock-sensitive. While this mono-nitro compound is generally stable, avoid concentrating to dryness with high heat.

  • HF Generation: If the -OCF₂H group decomposes (e.g., during acidic workup or high thermal stress), it releases Hydrogen Fluoride (HF).

    • Protocol: Always perform workups in a well-ventilated fume hood. Use glass-lined or plastic vessels if HF generation is suspected.

    • First Aid: Keep Calcium Gluconate gel nearby when working with fluorinated intermediates.

References

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

  • WuXi Biology. (2024). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]

Sources

Green chemistry approaches to synthesizing fluorinated nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis of Fluorinated Nitrobenzenes

Executive Summary

Fluorinated nitrobenzenes are critical pharmacophores and intermediates in the synthesis of herbicides, dyes, and active pharmaceutical ingredients (APIs), such as the anti-inflammatory drug Diflunisal and various tyrosine kinase inhibitors. Traditional synthesis relies on "mixed acid" nitration (H₂SO₄/HNO₃), a process plagued by poor atom economy, hazardous exotherms, and the generation of vast quantities of spent acidic waste.[1][2]

This guide details three field-proven, green chemistry protocols that circumvent these legacy issues:

  • Heterogeneous Catalysis: Using solid acid catalysts (MoO₃/SiO₂ and Zeolites) to eliminate sulfuric acid and improve para-selectivity.

  • Continuous Flow Chemistry: Managing exotherms and kinetics in micro-reactors for enhanced safety and yield.

  • The Halex Reaction: A nucleophilic aromatic substitution route avoiding direct nitration of fluorinated substrates.

Methodology A: Heterogeneous Solid-Acid Catalysis

The Challenge: Conventional nitration uses sulfuric acid as a dehydrating agent and catalyst. This creates a "spent acid" stream that requires energy-intensive concentration or neutralization. The Solution: Replace H₂SO₄ with a reusable solid acid catalyst. We utilize Molybdenum Oxide on Silica (MoO₃/SiO₂) or H-Beta Zeolite . These catalysts provide surface acidity to generate the nitronium ion (NO₂⁺) from nitric acid without a liquid co-acid.

Mechanism of Action

The high surface area of the mesoporous silica supports molybdenum oxide species. These sites act as Lewis acids, coordinating with nitric acid to facilitate the loss of water and the generation of the electrophile (NO₂⁺). The pore structure of zeolites (like H-Beta) imposes steric constraints, significantly favoring the formation of the para-isomer over the ortho-isomer due to the smaller critical diameter of the para-product.

Protocol 1: Vapor Phase Nitration over MoO₃/SiO₂
  • Reagents: Fluorobenzene (99%), Nitric Acid (65-70%), MoO₃/SiO₂ catalyst (20 mol% MoO₃ loading).

  • Equipment: Fixed-bed quartz reactor, pre-heater, syringe pump.

Step-by-Step Procedure:

  • Catalyst Preparation: Prepare 20% MoO₃/SiO₂ via sol-gel method. Dissolve ammonium heptamolybdate in water, add to silica sol, gel, dry at 120°C, and calcine at 500°C for 5 hours.

  • Reactor Loading: Pack 1.0 g of catalyst into the central zone of the quartz reactor. Pack quartz wool above and below to ensure plug flow.

  • Activation: Heat reactor to 150°C under a stream of N₂ gas for 1 hour to remove adsorbed moisture.

  • Reaction:

    • Set reactor temperature to 120°C .

    • Mix Fluorobenzene and HNO₃ (molar ratio 1:2) in a feed vessel.

    • Inject mixture via syringe pump at a Weight Hourly Space Velocity (WHSV) of 0.5 h⁻¹.

    • The feed vaporizes in the pre-heater and passes over the catalyst bed.

  • Collection: Condense the product stream using a water-cooled condenser (4°C) into a collection flask.

  • Work-up: The phases separate spontaneously. The organic layer (bottom) is separated, washed with saturated NaHCO₃, and dried over MgSO₄.

  • Validation: Analyze via GC-MS. Expect >90% conversion with >95% mono-nitration selectivity.

Methodology B: Continuous Flow Nitration

The Challenge: Nitration is highly exothermic. In batch reactors, heat accumulation leads to thermal runaway or non-selective "over-nitration" (dinitro species). The Solution: Continuous flow micro-reactors.[3] The high surface-area-to-volume ratio allows for near-instantaneous heat dissipation, permitting the use of concentrated HNO₃ safely and controlling the residence time to milliseconds to stop the reaction at the mono-nitro stage.

Flow Process Visualization

FlowNitration Substrate Fluorobenzene (in Nitromethane) Mixer T-Mixer / Micromixer (High Shear) Substrate->Mixer Pump A Acid Fuming HNO3 Acid->Mixer Pump B Reactor Residence Loop (PFA Tubing, 0°C - 20°C) Mixer->Reactor Rapid Mixing Quench Quench Zone (Ice Water / NaHCO3) Reactor->Quench Residence Time: 2-5 min Separator Phase Separator (Membrane/Gravity) Quench->Separator Product Product Collection Separator->Product Organic Phase

Caption: Figure 1. Continuous flow setup for the safe, exothermic nitration of fluorobenzene.

Protocol 2: Flow Nitration of 3-Fluorobenzotrifluoride
  • Reagents: 3-Fluorobenzotrifluoride, Fuming HNO₃ (98%), H₂SO₄ (98% - used here in catalytic amounts within flow, or solely HNO3 if activated).

  • Equipment: Corning or Chemtrix micro-reactor (glass/SiC), dual piston pumps.

Step-by-Step Procedure:

  • Feed Preparation:

    • Feed A: Substrate (neat or dissolved in nitromethane if viscosity is high).

    • Feed B: Nitrating mixture (HNO₃:H₂SO₄ 1:2 ratio). Note: In flow, we can safely use stronger acids due to heat control.

  • System Priming: Flush system with solvent (dichloromethane) to check for leaks.

  • Parameters:

    • Temperature: 50°C (Reactor plates).

    • Flow Rate: Adjusted to achieve a residence time of 120 seconds .

  • Execution: Start pumps simultaneously. The streams meet in the micromixer (high turbulence) and travel through the residence loop.

  • Quenching: The reactor output flows directly into a stirred vessel containing ice water and NaHCO₃ to immediately neutralize the acid and freeze the equilibrium.

  • Extraction: Continuous membrane separation (e.g., Zaiput separator) can be used for a fully automated work-up.

Methodology C: The Halex Reaction (Nucleophilic Substitution)

The Challenge: Direct nitration of fluorobenzene yields a mixture of isomers (ortho/para) and is difficult to separate. The Solution: Synthesize chloronitrobenzenes (which are cheap and easy to make regioselectively) and swap the Chlorine for Fluorine using Potassium Fluoride (KF). This is the Halex (Halogen Exchange) process.[4][5]

Green Improvement: Use Sulfolane (recyclable, high boiling) and Spray-dried KF (high surface area) to reduce temperature requirements and avoid toxic polar aprotic solvents like DMAc.

Protocol 3: Green Halex Reaction
  • Substrate: 2,4-Dichloronitrobenzene (to make 2,4-Difluoronitrobenzene) or 4-Chloronitrobenzene.

  • Reagents: Spray-dried Potassium Fluoride (KF), Tetraphenylphosphonium bromide (TPPB - Phase Transfer Catalyst), Sulfolane (solvent).

Step-by-Step Procedure:

  • Drying (Critical): Water kills this reaction. Dry Sulfolane over molecular sieves. Use spray-dried KF (or dry normal KF at 200°C under vacuum for 4 hours).

  • Charging: In a reactor, combine 1.0 eq of Chloronitrobenzene, 2.5 eq of dry KF, and 0.05 eq of TPPB catalyst in Sulfolane (1M concentration).

  • Reaction: Heat to 180°C with vigorous stirring. The TPPB shuttles fluoride ions into the organic phase.

  • Monitoring: Monitor by HPLC. Reaction typically completes in 4-6 hours.

  • Work-up:

    • Cool to room temperature.[6] Filter off the solid salts (KCl and excess KF). Note: The solid cake can be washed to recover excess KF.

    • Distillation: Distill the product directly from the sulfolane (Sulfolane bp > 280°C, Product bp < 210°C). This allows the solvent (bottoms) to be reused immediately for the next batch.

Comparative Data Analysis

MetricTraditional Batch (Mixed Acid)Vapor Phase (MoO₃/SiO₂)Continuous FlowHalex Reaction
Atom Economy Poor (Loss of H₂SO₄)High (Catalytic)MediumHigh (KCl byproduct)
E-Factor (Waste/Product) > 10< 2< 5< 3
Para-Selectivity ~70-80%90-95% ~80-85%100% (Structural)
Safety Profile Low (Thermal Runaway Risk)High (Dilute/Vapor)Very High (Small Vol)High (Stable reagents)
Scalability Difficult (Heat transfer limits)Linear (Number of tubes)Linear (Time/Number)High (Batch/CSTR)

References

  • Solid Acid Catalysis: Smith, K., et al. "Solid acid catalysts for fluorotoluene nitration using nitric acid." Green Chemistry, 2003, 5, 720–723. Link

  • MoO3/SiO2 Protocol: Kulkarni, S.J., et al. "Vapor phase nitration of benzene using mesoporous MoO3/SiO2 solid acid catalyst."[7] Green Chemistry, 2004. Link

  • Continuous Flow: Kulkarni, A.A., et al. "Continuous Flow Nitration of Aromatic Compounds." Beilstein Journal of Organic Chemistry, 2011. Link

  • Halex Reaction: Finger, G.C., et al. "Aromatic Fluorine Compounds by the Halex Process." Journal of the American Chemical Society. Link

  • Green Halex Improvements: "Process for the preparation of fluoronitrobenzene." US Patent 4164517A. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 1,2-dichloro-3-difluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 1,2-dichloro-3-difluoromethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging electrophilic aromatic substitution. The inherent electronic properties of the starting material make this reaction non-trivial, often leading to issues with yield and purity. This document provides in-depth troubleshooting guides and FAQs to address specific experimental issues, grounded in established chemical principles and field-proven insights.

Understanding the Core Challenge: A Highly Deactivated System

The nitration of 1,2-dichloro-3-difluoromethoxybenzene presents a significant synthetic challenge due to the electronic nature of the substituents on the aromatic ring. All three groups—two chlorine atoms and a difluoromethoxy group—are electron-withdrawing, which deactivates the ring towards electrophilic attack by the nitronium ion (NO₂⁺).[1][2]

  • Chlorine (-Cl): Deactivating via induction, but ortho-, para-directing due to resonance contribution of its lone pairs.[3]

  • Difluoromethoxy (-OCHF₂): The oxygen atom's lone pairs are available for resonance, which would typically be activating and ortho-, para-directing. However, the strong inductive effect of the two fluorine atoms significantly withdraws electron density, making the group net deactivating.[4]

The cumulative effect is a substrate with low nucleophilicity, requiring forcing conditions for nitration, which in turn can lead to side reactions and reduced yields.[5] The key to success lies in carefully controlling the reaction parameters to favor the formation of the desired product.

Regioselectivity: Predicting the Site of Nitration

The directing effects of the three substituents determine the position of the incoming nitro group. Let's analyze the potential sites for electrophilic attack:

  • Position 4: para to the -OCHF₂ group and ortho to the C1-chloro group. This position is electronically favored by the -OCHF₂ group.

  • Position 5: meta to the -OCHF₂ group, ortho to the C2-chloro group and para to the C1-chloro group. This position is favored by both chloro substituents.

  • Position 6: ortho to both the -OCHF₂ group and the C2-chloro group. This position is sterically hindered.

Given that the -OCHF₂ group, despite being deactivating, is still an ortho-, para-director, and the para position is sterically more accessible, nitration is most likely to occur at the C4 position . However, formation of the C5 isomer as a significant byproduct is possible.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the nitration of 1,2-dichloro-3-difluoromethoxybenzene in a question-and-answer format.

Q1: My reaction is extremely slow or shows minimal conversion to the product. How can I drive the reaction forward?

This is the most common issue, stemming directly from the deactivated nature of the substrate. To increase the reaction rate, you must increase the concentration and reactivity of the electrophile, the nitronium ion (NO₂⁺).

Root Cause Analysis: The equilibrium that generates the nitronium ion from nitric acid and sulfuric acid lies at the heart of the reaction's success.[6] For deactivated substrates, a higher effective concentration of NO₂⁺ is required.

Solutions:

  • Modify the Mixed Acid Composition: The ratio and concentration of the "mixed acid" (HNO₃/H₂SO₄) is the most critical parameter.

    • Increase Sulfuric Acid Strength: Using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), dramatically increases the acidity of the medium. This pushes the equilibrium towards the formation of NO₂⁺.[7] Start with low percentages of oleum (e.g., 5-10% SO₃) and monitor the reaction.

    • Increase Nitric Acid Concentration: Use fuming nitric acid (>90%) instead of concentrated (68-70%) nitric acid. This reduces the amount of water in the reaction mixture. Water can act as a base and quench the nitronium ion.[6]

  • Elevate the Reaction Temperature:

    • Gradually increasing the temperature can significantly accelerate the reaction rate. However, this must be done with extreme caution.

    • Recommended Approach: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the substrate to the mixed acid to control the initial exotherm. Then, slowly raise the temperature in increments (e.g., to 25-30 °C, then 40-50 °C) while monitoring the reaction progress by TLC or GC.

    • Caution: Higher temperatures increase the risk of side reactions, including oxidation and the formation of dinitro products.[8]

  • Ensure Anhydrous Conditions:

    • Water depletes the nitronium ion and deactivates the sulfuric acid catalyst.[6] Use high-purity, dry reagents and glassware.

ParameterStandard ConditionFor Low ReactivityRationale
Sulfuric Acid 98% H₂SO₄98% H₂SO₄ + 5-20% OleumIncreases acidity, boosts NO₂⁺ concentration.
Nitric Acid 68-70% HNO₃>90% Fuming HNO₃Reduces water content, increasing NO₂⁺ availability.
Temperature 0-25 °C25-60 °C (monitor carefully)Overcomes the activation energy barrier.
Reaction Time 1-3 hours4-12 hours (monitor)Allows the slower reaction to proceed to completion.
Q2: My yield is low due to the formation of multiple isomers. How can I improve the regioselectivity?

While the 4-nitro isomer is the expected major product, obtaining significant quantities of other isomers complicates purification and reduces the yield of the target molecule.

Root Cause Analysis: The directing effects of the chloro and difluoromethoxy groups, while predictable, are not absolute. Harsh reaction conditions required to force the reaction can sometimes reduce selectivity.

Solutions:

  • Temperature Control: In many nitrations, lower temperatures favor the para isomer over the ortho isomer due to steric hindrance. While nitration at C6 is unlikely, maintaining the lowest possible temperature that still allows the reaction to proceed can help maximize the yield of the desired 4-nitro product.

  • Alternative Nitrating Systems: If traditional mixed acid provides poor selectivity, consider alternative reagents that operate under different mechanisms or offer different steric profiles.

    • Acyl Nitrates with Zeolite Catalysts: Systems like trifluoroacetyl nitrate used with an acidic zeolite catalyst (e.g., Hβ) have been shown to improve para-selectivity in the nitration of other deactivated aromatic compounds.[9] The defined pore structure of the zeolite can create a shape-selective environment that favors the formation of the less sterically bulky para isomer.

    • Phosphoric Acid Addition: In the nitration of 1,2-dichlorobenzene, adding phosphoric acid to the nitrating mixture has been shown to alter the isomer ratio.[10] This approach could be explored to influence the regioselectivity in your system.

Q3: I'm observing byproducts that are not isomers, possibly from over-nitration or degradation. How can these be minimized?

The formation of dinitro compounds or products from oxidative side reactions is a common issue when using harsh nitrating conditions.

Root Cause Analysis: Once the first nitro group is added, the ring becomes even more deactivated. However, under sufficiently strong conditions, a second nitration can occur. Furthermore, hot, concentrated nitric and sulfuric acids are powerful oxidizing agents.

Solutions:

  • Strict Stoichiometric Control: Use only a slight excess of nitric acid (e.g., 1.05-1.1 equivalents). A large excess of the nitrating agent will significantly increase the probability of dinitration.

  • Controlled Addition and Temperature: Add the nitrating agent (or add the substrate to the mixed acid) slowly at a low temperature (0-5 °C). This maintains a low instantaneous concentration of the nitrating agent and helps dissipate the heat of reaction, preventing thermal runaway and degradation.

  • Monitor Reaction Progress: Do not let the reaction run for an unnecessarily long time. Monitor the disappearance of the starting material. Once full conversion is achieved, quench the reaction immediately to prevent subsequent reactions.

Q4: What is a reliable starting protocol for this nitration experiment?

The following is a generalized, step-by-step protocol that serves as a robust starting point. It should be optimized based on your experimental results.

Experimental Protocol: Nitration of 1,2-dichloro-3-difluoromethoxybenzene

Safety Warning: This reaction uses highly corrosive and oxidizing acids. It is exothermic and produces toxic fumes. Perform this experiment in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Have an appropriate quenching agent (ice/water) and a base (e.g., sodium bicarbonate solution) readily available.

Reagents:

  • 1,2-dichloro-3-difluoromethoxybenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Acid Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 3-4 equivalents relative to the substrate).

  • Cooling: Cool the flask in an ice/salt bath to 0 °C.

  • Nitrating Mixture: Slowly add fuming nitric acid (1.1 equivalents) to the stirred sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Once the mixed acid has re-cooled to 0-5 °C, add the 1,2-dichloro-3-difluoromethoxybenzene dropwise or in small portions. Maintain vigorous stirring and keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction by TLC/GC. If the reaction is slow, remove the ice bath and allow it to warm to room temperature, and if necessary, heat cautiously to 40-50 °C. Continue to stir until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring. A precipitate (the crude product) should form.

  • Work-up:

    • Filter the solid product and wash thoroughly with cold water until the washings are neutral to pH paper.

    • Alternatively, if the product is oily, extract the mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

dot digraph "Nitration Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: General experimental workflow for the nitration of 1,2-dichloro-3-difluoromethoxybenzene.

Q5: My crude product is difficult to purify. What methods are most effective?

Purifying the nitrated product from unreacted starting material and isomers can be challenging due to their similar physical properties.

Solutions:

  • Recrystallization: This is the most common and effective method.

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, isopropanol, hexane, or mixtures) to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

  • Sulfonation of Impurities: A more advanced technique can be used if an isomer is particularly difficult to remove. As described in a patent for purifying a similar compound, treatment of the crude mixture with fuming sulfuric acid can selectively sulfonate the more reactive isomer, converting it into a water-soluble sulfonic acid, which can then be washed away.[7] This is a harsh method and should be approached with caution as it may also degrade the desired product if not carefully controlled.

  • Column Chromatography: While less ideal for large-scale work, silica gel chromatography can be effective for separating closely related isomers at the lab scale.

Troubleshooting_Yield

References

  • Boyer, J. H., & Buriks, R. S. (1960). 2,4,5-TRIAMINONITROBENZENE. Organic Syntheses, 40, 96. DOI: 10.15227/orgsyn.040.0096. [Link]

  • K-H. D., K-H. L., & R. S. (1995). Process for the preparation of 2,3-dichloro-nitrobenzene. (U.S. Patent No. 5,475,163). U.S.
  • Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Not an official publication, appears to be a student report citing standard organic chemistry textbooks.
  • Goon, D. J. W., & G. A. O. (1969). Process for the preparation and purification of p-nitrobenzenes. (U.S. Patent No. 3,480,681). U.S.
  • Faust, R., & H-J. K. (1991). Process for preparing 4,5-dichloro-2-nitroaniline.
  • LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Zaldivar, J. M., et al. (1995). Aromatic nitrations by mixed acid. slow liquid-liquid reaction regime.
  • Boros, G., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3783. [Link]

  • Meissner, J. (1998). Process for the nitration of aromatic compounds. (U.S. Patent No. 5,763,697). U.S.
  • Welch, E. (1959). Purification of 1,2-dichloro-4-nitrobenzene. (U.S. Patent No. 2,883,435). U.S.
  • Xu, J., et al. (Year not available). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.
  • Gerus, I. I., et al. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 3-10. [Link]

  • Boros, G., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Zaldivar, J. M., et al. (1995). Aromatic nitrations by mixed acid. Slow liquid-liquid reaction regime. Academia.edu. [Link]

  • Gerus, I. I., et al. (2023, January 1). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. ResearchGate. [Link]

  • User "Mole" et al. (2020, November 28). Derivatising p-dichlorobenzene through its nitro compound. Sciencemadness Discussion Board. [Link]

  • Shinde, D. B. (2025, November 3). Direct vicinal halo-nitration of unsaturated compounds: an overview. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Tutor. (2019, January 3). Nitration of aromatic compounds. YouTube. [Link]

  • Smith, K., et al. (2004). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Catalysis Letters, 96(1-2), 61-65. [Link]

  • User "Nel" et al. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. Sciencemadness Discussion Board. [Link]

  • G., R., et al. (n.d.). An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dichloronitrobenzene. PubChem. [Link]

  • Chemstuff. (n.d.). Electrophilic substitution-Nitration of aromatic rings. [Link]

  • Wang, C., et al. (2012). Nitration of Deactivated Aromatic Compounds. Huaxue Shiji, 34(5), 451-456. [Link]

  • Ammal, S. C., et al. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Physical Chemistry Au. [Link]

Sources

Minimizing side reactions during the synthesis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Knowledge Base is designed to support researchers and process chemists in the synthesis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene . It prioritizes the minimization of side reactions during the two critical synthetic stages: O-Difluoromethylation and Electrophilic Aromatic Nitration .

Target Molecule: 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene Primary Precursor: 2,3-Dichlorophenol Critical Challenges:

  • Carbene Management: Preventing dimerization/hydrolysis during difluoromethylation.

  • Regiocontrol: Favoring the 4-nitro isomer over the 6-nitro isomer.

  • Ether Stability: Preventing acid-catalyzed hydrolysis of the

    
     group.
    

Part 1: The Difluoromethylation Stage

Objective: Convert 2,3-dichlorophenol to 1,2-dichloro-3-(difluoromethoxy)benzene. Recommended Reagent: Sodium Chlorodifluoroacetate (


) – Solid, non-ODS alternative to Freon-22 gas.
Mechanistic Insight

This reaction proceeds via a difluorocarbene (


)  intermediate generated in situ by the thermal decarboxylation of the reagent. The phenoxide anion attacks the carbene, followed by rapid protonation.
  • Key Constraint: The carbene is short-lived and highly electrophilic. It will react with water (hydrolysis) or itself (dimerization) if the phenoxide concentration is insufficient.

Troubleshooting Guide: Difluoromethylation
IssueProbable CauseCorrective Action
Low Conversion (<50%) Moisture Contamination The

intermediate hydrolyzes rapidly to CO and HF in the presence of water. Action: Ensure DMF/DMAc solvent is anhydrous (<50 ppm water). Use flame-dried glassware.[1]
High Dimer Formation Carbene Saturation If

concentration exceeds phenoxide availability, it dimerizes to tetrafluoroethylene (TFE). Action: Slow the addition of

or lower the reaction temperature slightly (from 120°C to 95°C) to match carbene generation rate with consumption.
C-Alkylation Byproducts Solvent Effect Phenoxides can undergo C-alkylation (on the ring) in non-polar solvents. Action: Use polar aprotic solvents (DMF, NMP) to solvate the cation and leave the oxygen "naked" and more nucleophilic, favoring O-alkylation.
Incomplete Reaction Low Nucleophilicity The electron-withdrawing Cl atoms reduce phenoxide reactivity.[2] Action: Use a stronger base like

(Cesium effect) instead of

to increase solubility and reactivity.
Visual Workflow: Difluoromethylation Pathways

Difluoromethylation Start 2,3-Dichlorophenol Product O-Alkylation (Target) 1,2-Dichloro-3-(difluoromethoxy)benzene Start->Product + Base (Cs2CO3) Reagent Na Chlorodifluoroacetate (Heat > 95°C) Carbene :CF2 Intermediate Reagent->Carbene Decarboxylation (-CO2, -NaCl) Carbene->Product Fast Side1 Side Reaction A: Hydrolysis (CO + HF) Carbene->Side1 + Water Side2 Side Reaction B: Dimerization (Tetrafluoroethylene) Carbene->Side2 Excess :CF2 Side3 Side Reaction C: C-Alkylation (Ring) Carbene->Side3 Non-polar solvent

Caption: Reaction map showing the competition between productive O-alkylation and carbene loss pathways.

Part 2: The Nitration Stage

Objective: Regioselective nitration to install the


 group at position 4.
Substrate:  1,2-Dichloro-3-(difluoromethoxy)benzene.
Regioselectivity Analysis

The substrate has conflicting directing groups.[3][4] The regiochemical outcome is a battle between electronic activation and steric hindrance.[5]

  • 
     (Pos 3):  Strong Ortho/Para director. Directs to 4  (Ortho) and 6  (Para).
    
  • Cl (Pos 1): Weak Ortho/Para director. Directs to 4 (Para) and 6 (Ortho).

  • The Conflict:

    • Position 6 (Impurity): Electronically favored by the para-directing alkoxy group. Sterically hindered by the adjacent Cl at Position 1.

    • Position 4 (Target): Electronically supported by the para-directing Cl (Pos 1) and ortho-directing alkoxy. Sterically hindered by the bulky

      
       group.
      
Troubleshooting Guide: Nitration
IssueProbable CauseCorrective Action
High Level of 6-Nitro Isomer Electronic Dominance The para-directing power of

naturally favors position 6. Action: Lower the temperature (-10°C to 0°C). Lower temperatures often increase selectivity for the sterically favored product (Pos 4 is para to Cl, which is less bulky than being ortho to Cl? Correction: Pos 6 is ortho to Cl. Pos 4 is ortho to OCHF2. OCHF2 is bulkier.). Note: Separation via fractional crystallization is usually required as 6-nitro is inevitable.
Loss of

Group
Acid Hydrolysis The difluoromethyl ether is stable to base but sensitive to strong, hot acids. Action: Avoid "runaway" exotherms. Maintain T < 10°C. Do not use fuming nitric acid if standard conc.

suffices. Quench immediately into ice water.
Dinitration Excess Nitrating Agent The

group activates the ring, making it susceptible to over-nitration. Action: Use exactly 1.0–1.05 equivalents of

. Add acid dropwise to the substrate (inverse addition) to keep local acid concentration low.
Ipso-Substitution Attack at C-Cl Rare, but possible if nitration occurs at the Cl site. Action: Ensure temperature is kept low; ipso-substitution has a higher activation energy.
FAQ: Optimization & Purification

Q: Can I nitrate the phenol first and then difluoromethylate? A: It is not recommended . Introducing a nitro group first (2,3-dichloro-4-nitrophenol) drastically reduces the nucleophilicity of the phenol oxygen due to the strong electron-withdrawing nature of the nitro group. This will make the subsequent difluoromethylation (which requires a nucleophilic attack on the carbene) extremely sluggish and low-yielding.

Q: How do I separate the 4-nitro (Target) and 6-nitro (Impurity) isomers? A: The two isomers possess different dipole moments.

  • Crystallization: The 4-nitro isomer is often more symmetrical and may crystallize preferentially from ethanol/water or hexane/ethyl acetate mixtures.

  • Distillation: Due to the "Ortho Effect" (interaction between Nitro and

    
     in the 4-isomer), the boiling points may differ slightly, but crystallization is generally superior for solid nitro-aromatics.
    
Visual Logic: Nitration Decision Tree

NitrationLogic Start Start Nitration (Substrate + HNO3/H2SO4) CheckTemp Is Temperature > 10°C? Start->CheckTemp HighTemp Risk: Hydrolysis of -OCHF2 Risk: Dinitration CheckTemp->HighTemp Yes LowTemp Proceed: 0°C to 5°C CheckTemp->LowTemp No CheckIsomer Check Isomer Ratio (HPLC) Target (4-Nitro) vs Impurity (6-Nitro) LowTemp->CheckIsomer HighImpurity High 6-Nitro Content CheckIsomer->HighImpurity Ratio < 4:1 TargetYield Target Isolated >98% Purity CheckIsomer->TargetYield Ratio > 10:1 Action1 Action: Recrystallize (Solvent: EtOH/H2O) HighImpurity->Action1 Action1->TargetYield

Caption: Decision logic for controlling reaction parameters and purification steps during nitration.

References

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers, thioethers, and amines via a difluorocarbene intermediate." Journal of the American Chemical Society.[6] Link

  • Zheng, J., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters. Link

  • Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Proceedings of the National Academy of Sciences. Link

  • BenchChem Technical Support. (2025). "Regioselectivity in Aromatic Nitration: A Comparative Guide." Link

  • Petko, K. I., et al. (2023). "Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group." Journal of Organic and Pharmaceutical Chemistry. Link

Sources

Troubleshooting low purity in 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Status: Active Analyst: Senior Application Scientist Case ID: DCNB-OPT-04

Executive Summary

Producing high-purity 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene is chemically challenging due to the competing directing effects and steric hindrance inherent in the 1,2,3-trisubstituted benzene ring.

"Low purity" in this synthesis typically stems from two distinct root causes:

  • Regiochemical Scrambling (Isomerism): Formation of the 6-nitro isomer due to steric blocking of the desired 4-position by the adjacent chlorine.

  • Incomplete Difluoromethylation: Residual phenolic species or hydrolysis byproducts caused by the instability of the difluorocarbene intermediate.

This guide provides a diagnostic workflow and targeted protocols to resolve these specific bottlenecks.

Part 1: Diagnostic Triage

Before adjusting parameters, identify the specific impurity profile using HPLC or GC-MS.

SymptomProbable CauseDiagnostic Marker
Purity ~80-90% (Isomer mix)Steric Hindrance during Nitration. The Cl atom at position 3 hinders attack at position 4 (Para), forcing reaction at position 6 (Ortho).NMR: Look for splitting patterns. The 4-nitro isomer (target) has two ortho protons (doublets,

). The 6-nitro isomer has meta protons (if Cl patterns allow) or distinct shift.
Purity <70% (Unreacted SM)Failed Carbene Generation. The difluorocarbene (

) hydrolyzed before reacting with the phenol.
HPLC: Large peak matching the starting phenol retention time.
"Oily" Product Incomplete Workup/PTC. Residual Phase Transfer Catalyst (TBAB) or hydrolysis byproducts (carbonates).Physical: Product refuses to crystallize; NMR shows aliphatic peaks (butyl groups) from catalyst.

Part 2: The "Route Selection" Check

CRITICAL INSIGHT: The order of operations significantly impacts the isomeric purity.

  • Route A (Ether

    
     Nitro):  Alkylate 2,3-dichlorophenol first, then nitrate.
    
    • Risk:[1][2][3][4] The bulky

      
       group and the adjacent Cl atom create a "steric sandwich" around position 4. This increases the formation of the undesired 6-nitro isomer .
      
  • Route B (Nitro

    
     Ether):  Nitrate 2,3-dichlorophenol first, then alkylate.
    
    • Advantage:[1][2][3][4][5][6][7] The

      
       group is smaller than 
      
      
      
      , reducing steric hindrance at position 4. This maximizes formation of the desired 4-nitro isomer.
    • Challenge: Alkylating a nitrophenol is slower due to electron withdrawal.

Recommendation: If you are struggling with isomer separation, switch to Route B .

Part 3: Troubleshooting Guide (By Reaction Step)

Phase I: The Difluoromethylation Step (O-Alkylation)

Target: Introduction of the


 group via Difluorocarbene.

Q: Why is my conversion low (<50%) even with excess reagent? A: The difluorocarbene intermediate (


) is extremely sensitive to water. It hydrolyzes to formate/carbonate faster than it reacts with the phenol.
  • The Fix:

    • Solvent: Use Acetonitrile (MeCN) or DMF with strictly controlled water content. If using a biphasic system (Water/DCM), increase the Phase Transfer Catalyst (TBAB) load to 10 mol%.

    • Reagent: Switch from Freon-22 gas to Sodium Chlorodifluoroacetate (

      
      ) . It releases carbene slowly at elevated temps (
      
      
      
      ), maintaining a steady concentration.
    • Concentration: Run the reaction concentrated (

      
      ) to favor the bimolecular reaction (Phenol + Carbene) over the unimolecular hydrolysis.
      

Q: How do I remove the unreacted phenol? A: Phenols are acidic; the product (ether) is not.

  • Protocol: Wash the organic layer with 2N NaOH (3x). The phenoxide dissolves in water; the product stays in the organic phase. Warning: Do not use extremely strong base or high heat during workup, or you risk hydrolyzing the

    
     group.
    
Phase II: The Nitration Step

Target: Regioselective introduction of


 at Position 4.

Q: I have a mix of 4-nitro (Target) and 6-nitro (Impurity). How do I separate them? A: These isomers have different crystalline packing structures.

  • Protocol (Fractional Crystallization):

    • Dissolve the crude solid in hot Isopropyl Alcohol (IPA) .

    • Add warm water dropwise until turbidity just appears (approx. 4:1 IPA:Water ratio).

    • Cool slowly to room temperature, then to

      
      .
      
    • The 4-nitro isomer (more symmetrical/compact) typically crystallizes first. The 6-nitro isomer often remains in the mother liquor.

Q: Can I improve the selectivity upstream? A: Yes. If you must use Route A (Ether


 Nitro):
  • Lower Temperature: Run the nitration at

    
     to 
    
    
    
    . Higher temperatures provide enough energy to overcome the steric barrier of the 6-position, increasing impurity levels.
  • Solvent Switch: Use Acetic Anhydride as the solvent instead of sulfuric acid. Acetyl nitrate is the active species, which is bulkier and more selective for the para position (4-nitro) over the ortho position (6-nitro).

Part 4: Visualizing the Logic

Diagram 1: Synthesis & Troubleshooting Pathway

This flow illustrates the decision points between Route A and Route B and the associated risks.

SynthesisPath Start Start: 2,3-Dichlorophenol Ether Intermediate: Ether (1-OCHF2-2,3-Cl-Benzene) Start->Ether Route A: Alkylate First NitroB Nitration (Mixed Acid) Start->NitroB Route B: Nitrate First (Recommended) NitroA Nitration (Mixed Acid) Ether->NitroA ResultA Result: Isomer Mixture (4-Nitro + 6-Nitro) NitroA->ResultA Steric Clash at C4 IntB Intermediate: Nitrophenol (4-Nitro-2,3-Cl-Phenol) NitroB->IntB High Para-Selectivity Alkylation Difluoromethylation (ClCF2COONa / K2CO3) IntB->Alkylation ResultB Result: High Purity Target (1,2-Dichloro-3-OCHF2-4-NO2) Alkylation->ResultB Optimized Conditions

Caption: Comparison of Synthetic Routes. Route B (Green) minimizes isomer formation by establishing regiochemistry prior to introducing the bulky difluoromethoxy group.

Diagram 2: Impurity Diagnostic Tree

Use this logic flow to determine the corrective action based on your analytical data.

Diagnostics Start Low Purity Detected CheckHPLC Analyze HPLC/NMR Start->CheckHPLC Isomer Impurity: Isomer (6-Nitro) CheckHPLC->Isomer Same MW, diff RT Phenol Impurity: SM (Phenol) CheckHPLC->Phenol Matches SM Hydrolysis Impurity: Hydrolysis Byproduct CheckHPLC->Hydrolysis Polar/Acidic Action1 Action: Recrystallize (IPA/H2O) OR Switch to Route B Isomer->Action1 Action2 Action: Increase Base/PTC Check Reagent Quality Phenol->Action2 Action3 Action: Dry Solvents Lower Workup Temp Hydrolysis->Action3

Caption: Diagnostic workflow for identifying and treating specific impurity types.

Part 5: Standardized Protocol (Route B)

Objective: Synthesis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene via the Nitrophenol route.

  • Nitration:

    • Dissolve 2,3-Dichlorophenol in Acetic Acid.

    • Cool to

      
      .
      
    • Add

      
       (1.05 eq) dropwise.
      
    • QC Check: Confirm formation of 4-nitro isomer (major) vs 6-nitro (minor). Recrystallize from Ethanol if necessary to remove 6-nitro isomer now.

  • Difluoromethylation:

    • Suspend 2,3-Dichloro-4-nitrophenol (1.0 eq) and

      
       (1.5 eq) in DMF.
      
    • Heat to

      
      .
      
    • Add Sodium Chlorodifluoroacetate (2.5 eq) portion-wise over 2 hours.

    • Note: The portion-wise addition maintains a steady flux of difluorocarbene.

  • Workup:

    • Dilute with water, extract with Ethyl Acetate.

    • Crucial Step: Wash organic layer with 1N NaOH to remove unreacted nitrophenol.

    • Dry over

      
       and concentrate.
      

References

  • Zafrani, Y., et al. (2024). "Difluoromethylation of Phenols: A Practical Guide." Organic Syntheses, 101, 164–180.[4]

    • Key Insight: Defines the optimal conditions for using sodium chlorodifluoroacet
  • BenchChem Technical Support. (2025). "A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes."

    • Key Insight: Provides data on steric hindrance in 1,2,3-substituted benzenes, supporting the "Route B" str
  • Petko, K. I., et al. (2023).[3] "Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group." Journal of Organic and Pharmaceutical Chemistry.

    • Key Insight: Discusses the ipso-substitution side reactions and directing effects of the difluoromethoxy group.[3]

Sources

Technical Support Center: Catalytic Reduction of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-RED-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Chemoselectivity and Kinetics in Poly-halogenated Nitroarene Reduction

Executive Summary & Core Challenge

You are attempting to reduce the nitro group of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene to its corresponding aniline. This substrate presents a classic "Selectivity vs. Activity" conflict:

  • The Selectivity Trap (Dehalogenation): The molecule contains two chlorine atoms. Standard hydrogenation catalysts (Pd/C) will aggressively attack the C-Cl bonds (hydrodechlorination), especially once the electron-rich aniline is formed.

  • The Kinetic Barrier (Steric Hindrance): The nitro group at position 4 is ortho to the bulky difluoromethoxy (

    
    ) group at position 3. This steric crowding impedes the adsorption of the nitro group onto the catalyst surface, slowing the reaction and increasing the risk of accumulating dangerous hydroxylamine intermediates.
    

This guide provides a self-validating protocol to navigate these competing factors.

Critical Reaction Pathway Analysis

Understanding the mechanism is the first step to troubleshooting. The diagram below illustrates the competing pathways: the desired reduction loop versus the irreversible dehalogenation trap.

ReactionPathway Fig 1: Reaction landscape showing the 'Selectivity Trap' (Dashed Red) vs. Desired Pathway. Substrate Nitroarene (1,2-Cl, 3-OCF2H) Nitroso Nitroso Intermediate Substrate->Nitroso +H2 (Slow) Dehalo_Sub De-chlorinated By-products Substrate->Dehalo_Sub Pd/C (Fast) Pt(S)/C (Blocked) Hydroxyl Hydroxylamine (Accumulation Risk!) Nitroso->Hydroxyl +H2 (Fast) Aniline Target Aniline (Product) Hydroxyl->Aniline +H2 (Rate Limiting) Dehalo_Prod De-chlorinated Aniline Aniline->Dehalo_Prod Over-reduction

Module 1: Catalyst Selection (The "Dehalogenation" Fix)

User Issue: "I am using 10% Pd/C and observing 15-20% des-chloro impurities."

Root Cause: Palladium is an excellent catalyst for breaking C-Cl bonds (oxidative addition), particularly in electron-rich aromatic rings (like your product aniline).

The Solution: Sulfided Platinum (Pt(S)/C)

You must switch to a Sulfided Platinum on Carbon (Pt(S)/C) catalyst.

  • Why it works: Sulfur acts as a selective poison. It binds tightly to the highly active "kink" sites on the metal surface where C-Cl bond insertion occurs. However, it leaves the planar terrace sites available for

    
     adsorption and reduction.
    
  • Alternative: Vanadium-doped Platinum (Pt-V/C) . Vanadium activates the nitro group specifically, accelerating the reduction rate without promoting dehalogenation.

Comparative Data:

Catalyst SystemActivity (

)
De-Cl Impurity (%)Recommendation
Pd/C (Standard) High10 - 25%AVOID
Pt/C (Unmodified) Medium2 - 5%Risky
Pt(S)/C (Sulfided) Low-Medium< 0.1% PREFERRED
Raney Nickel Medium< 1%Viable (Safety risk)

Module 2: Overcoming Steric Hindrance (The Effect)

User Issue: "The reaction stalls at 80% conversion, or takes 48+ hours."

Root Cause: The


 group at position 3 physically blocks the nitro group at position 4 from lying flat on the catalyst surface.
Troubleshooting Steps:
  • Increase Pressure, Not Temperature:

    • Why: Increasing temperature increases the energy of all collisions, including those leading to dehalogenation. Increasing Hydrogen pressure (up to 10-15 bar) forces hydrogen onto the surface to overcome the steric barrier without significantly lowering the activation energy for C-Cl bond breaking.

  • Solvent Choice:

    • Switch to THF or Ethyl Acetate .

    • Avoid Methanol/Ethanol: While fast, protic solvents stabilize the ionic transition states of dehalogenation. Aprotic solvents like THF minimize this side reaction.

Module 3: Safety Protocol (Hydroxylamine Accumulation)

CRITICAL WARNING: Due to the steric bulk of the


 group, the reduction of the intermediate Hydroxylamine  to the Aniline  is the rate-limiting step.
  • The Danger: If you feed H2 too fast at low temperatures, you may accumulate a large reservoir of the hydroxylamine intermediate. If the temperature then spikes, this reservoir can disproportionate violently (thermal runaway).

  • Control Measure: Perform a "Hot Initiation." Bring the reaction mass to operating temperature (e.g., 50°C) before introducing Hydrogen pressure. This ensures the hydroxylamine is consumed as fast as it is generated.

The "Golden Standard" Protocol

Objective: Selective reduction of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene.

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: 5% Pt(S)/C (Sulfided), 2-4 wt% loading relative to substrate.

  • Solvent: Ethyl Acetate (preferred) or THF (5-10 volumes).

  • Additive: Potassium Carbonate (

    
    ), 0.1 eq (Optional: scavenges trace HCl if any forms, preventing autocatalytic dehalogenation).
    

Procedure:

  • Charge: Load substrate, catalyst, and solvent into the autoclave.

  • Purge: Nitrogen purge (3x), then Hydrogen purge (3x) without stirring.

  • Heat: Heat the mixture to 50°C under low agitation.

  • Pressurize: Once at 50°C, increase agitation (800+ RPM) and pressurize to 10 bar (150 psi) .

  • Monitor: Track H2 uptake.

    • End-point: When uptake ceases, let stir for 1 additional hour (aging).

    • QC Check: HPLC should show <0.5% Hydroxylamine intermediate.

  • Workup: Filter catalyst while warm (to prevent product precipitation on the catalyst).

Troubleshooting FAQ & Decision Tree

Troubleshooting Fig 2: Rapid Response Decision Tree Start Problem Identified Issue1 High De-chlorination (>1%) Start->Issue1 Issue2 Stalled Reaction / Low Conversion Start->Issue2 Issue3 Exotherm Spike Start->Issue3 Sol1 Action: Switch to Pt(S)/C Action: Lower Temp (<60°C) Issue1->Sol1 Sol2 Action: Increase H2 Pressure Action: Check Catalyst Poisoning (S, P) Issue2->Sol2 Sol3 Action: Reduce Catalyst Loading Action: Implement 'Hot Initiation' Issue3->Sol3

Q1: Can I use Raney Nickel instead? A: Yes, Raney Nickel is cheaper and generally selective. However, it is pyrophoric and difficult to handle on a large scale. If you choose Raney Ni, ensure the pH is slightly basic (pH 8-9) to suppress dehalogenation, but monitor for hydrolysis of the


 group.

Q2: My product is turning purple/black during workup. A: This indicates the presence of unreacted nitroso or hydroxylamine intermediates oxidizing in air. Your reaction was not complete. Re-hydrogenate at higher pressure or for a longer "aging" time at the end of the reaction.

Q3: Does the difluoromethoxy group require special care? A: Generally,


 is stable to hydrogenation. However, avoid strong Lewis acids (like 

) or high temperatures (>100°C) in aqueous media, which could hydrolyze the ether linkage.

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.

  • Tadele, K. T., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.

  • Cárdenas-Lizana, F., et al. (2013). Selective Gas Phase Hydrogenation of p-Chloronitrobenzene over Pd Catalysts. ACS Catalysis.

  • BenchChem Technical Guides. (2025). Selective Reduction of Nitro Groups in the Presence of Halogens.

Validation & Comparative

19F NMR Spectral Analysis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Spectral Analysis of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, the difluoromethoxy (


)  moiety serves as a critical lipophilic hydrogen bond donor, often acting as a bioisostere for phenol or methoxy groups. However, the structural verification of polysubstituted benzenes like 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene  presents unique analytical challenges due to steric crowding and electronic push-pull effects.

This guide provides an in-depth technical analysis of the 19F NMR spectral signature of this molecule. We compare the efficacy of 19F NMR against traditional 1H NMR and HPLC-MS methodologies, demonstrating why 19F NMR is the superior "product" for rapid structural validation and quantitative analysis (qNMR) in complex matrices.

Part 1: Technical Profile & Spectral Signature

The target molecule is a tetra-substituted benzene ring.[1] The presence of the electron-withdrawing nitro group (para to Cl, ortho to


) and two chlorine atoms creates a highly specific electronic environment.
The 19F NMR Signature (The "Product")

Unlike the singlet observed for trifluoromethyl (


) groups, the difluoromethoxy group exhibits a characteristic splitting pattern due to geminal coupling with the proton directly attached to the carbon.
  • Chemical Shift (

    
    ): 
    
    
    
    to
    
    
    ppm (relative to
    
    
    ).
  • Multiplicity: Doublet (

    
    ).[2][3]
    
  • Coupling Constant (

    
    ): 
    
    
    
    
    
    Hz.
  • Mechanistic Insight: The two fluorine atoms are chemically equivalent (enantiotopic/diastereotopic distinction is negligible here due to free rotation, though steric bulk at positions 2 and 4 may restrict conformation). They couple to the single geminal proton (

    
    ), splitting the fluorine signal into a doublet.
    
The 1H NMR Counterpart
  • Chemical Shift (

    
    ): 
    
    
    
    
    
    ppm.
  • Multiplicity: Triplet (

    
    ).[2][3]
    
  • Coupling Constant (

    
    ): 
    
    
    
    
    
    Hz.
  • Observation: The proton signal appears as a triplet because it couples to two equivalent fluorine atoms.

Expert Insight: While the 1H triplet is distinct, it frequently falls in the range of aromatic solvent satellites or overlaps with other aromatic protons in complex crude reaction mixtures. The 19F doublet is almost always background-free.

Part 2: Comparative Analysis (Alternatives vs. 19F NMR)

We evaluate three analytical workflows for the identification and quantification of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene.

Method A: 19F NMR (Recommended) [4]
  • Mechanism: Direct detection of the

    
     nucleus (100% natural abundance, spin 1/2).[5][6]
    
  • Performance:

    • Selectivity: Extreme. Only fluorinated species are visible. No interference from solvents, precursors, or non-fluorinated side products.

    • Quantification: High precision without requiring identical reference standards (using an internal standard like

      
      -trifluorotoluene).
      
    • Speed: < 5 minutes for structural confirmation.

Method B: 1H NMR (Traditional)
  • Mechanism: Detection of the unique triplet at ~6.7 ppm.

  • Performance:

    • Selectivity: Moderate. The aromatic region (7.0–8.5 ppm) will contain signals from the benzene ring protons (H5 and H6), which may overlap with the

      
       triplet depending on the solvent and concentration.
      
    • Drawbacks: "Silent" regarding inorganic fluoride impurities. Requires high purity for unambiguous assignment.

Method C: HPLC-UV/MS (Chromatographic)
  • Mechanism: Separation based on polarity followed by mass detection.

  • Performance:

    • Selectivity: High for purity, but low for structural elucidation.

    • Drawbacks: Cannot easily distinguish between regioisomers (e.g., 2-difluoromethoxy vs. 3-difluoromethoxy) without extensive method development and authentic standards.

Performance Matrix: 19F NMR vs. Alternatives
Feature19F NMR (The Product)1H NMR (Alternative 1)HPLC-UV/MS (Alternative 2)
Specificity for

High (Distinct Doublet at -83 ppm)Medium (Triplet can overlap)Low (Requires MS/MS fragmentation)
Background Interference None (Silent background)High (Solvent/impurities)Medium (Matrix effects)
Regioisomer Discrimination Excellent (Sensitive to electronic env.)Good (Coupling patterns)Poor (Elution times may be identical)
Quantification (qNMR) Direct (No response factor needed)Direct Indirect (Requires calibration curve)
Sample Prep Time < 5 mins (Dissolve & Run)< 5 mins> 30 mins (Prep + Equilibration)
Part 3: Experimental Protocol (SOP)

To ensure reproducible data for 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene, follow this Senior Scientist-validated protocol.

Objective: Acquire a quantitative 19F NMR spectrum suitable for purity analysis.

  • Sample Preparation:

    • Weigh 10–15 mg of the analyte into a clean vial.

    • Add 0.6 mL of DMSO-d6 (preferred over

      
       to prevent volatility issues and improve peak sharpness).
      
    • Optional for qNMR: Add 5.0 mg of Internal Standard (e.g., 4,4'-difluorobenzophenone or

      
      -trifluorotoluene).
      
    • Transfer to a 5 mm NMR tube.

  • Instrument Parameters (Bruker/Varian standard):

    • Nucleus: 19F (typically ~376 MHz on a 400 MHz magnet).[7]

    • Pulse Sequence: zgig (Inverse gated decoupling) is recommended to decouple protons. This collapses the doublet into a singlet for higher sensitivity unless you specifically need to see the

      
       coupling for structural proof.
      
      • For Structural Proof: Use standard zg (coupled). Expect a doublet,

        
         Hz.
        
    • Spectral Width (SW): 200 ppm (centered at -100 ppm).

    • Relaxation Delay (d1):

      
       seconds (Critical for qNMR to allow full relaxation of F nuclei).
      
    • Scans (NS): 16–64 (depending on concentration).

  • Data Processing:

    • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Referencing: Reference

      
       to 0.0 ppm or use the internal standard shift.
      
    • Integration: Integrate the doublet (or singlet if decoupled).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting 19F NMR over alternatives for this specific molecule.

AnalysisWorkflow Start Sample: 1,2-Dichloro-3- difluoromethoxy-4-nitrobenzene Decision Goal: Structural Verification or Quantification? Start->Decision H_NMR Method: 1H NMR Decision->H_NMR Standard QC F_NMR Method: 19F NMR Decision->F_NMR Specific ID (Recommended) HPLC Method: HPLC-MS Decision->HPLC Purity Only H_Result Result: Triplet at 6.7 ppm Risk: Overlap with aromatics H_NMR->H_Result F_Result Result: Doublet at -83 ppm (J = 73 Hz) Status: Conclusive F_NMR->F_Result HPLC_Result Result: Single Peak Risk: Isomer ambiguity HPLC->HPLC_Result H_Result->F_NMR Inconclusive? Final Verified Product F_Result->Final Release Batch

Caption: Decision matrix for analytical method selection. 19F NMR provides the most direct and risk-free path to structural confirmation for difluoromethoxy-arenes.

Part 5: References
  • National Institutes of Health (NIH). (2020). Direct Comparison of 19F qNMR and 1H qNMR. PubMed Central. Available at: [Link]

  • American Chemical Society (ACS). (2011).[8] Application of Quantitative 19F and 1H NMR for Reaction Monitoring. Analytical Chemistry. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev. Available at: [Link]

  • Reich, H. J. (2020).[9] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural elucidation of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene using Electron Ionization (EI) Mass Spectrometry. It is designed for analytical chemists and drug development professionals requiring rigorous comparative data for impurity profiling and intermediate validation.

Executive Summary: The Fluorine Fingerprint

In the synthesis of fluorinated agrochemicals and pharmaceuticals, the difluoromethoxy (


)  group acts as a lipophilic bioisostere for the methoxy group. However, its mass spectral behavior differs significantly from its non-fluorinated analogs.

This guide provides a comparative analysis of the fragmentation patterns of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene (Target) against its non-fluorinated analog, 1,2-Dichloro-4-nitroanisole (Analog A) . We demonstrate that the


 moiety introduces a unique "carbene expulsion" pathway that serves as a diagnostic marker, distinguishing it from standard methoxy-substituted impurities.

Structural & Isotopic Baseline

Before analyzing fragmentation, the molecular ion (


) must be validated against the unique isotopic signature of the two chlorine atoms.
The Dichloro Isotope Cluster

Unlike monohalogenated compounds, the presence of two chlorine atoms (


 and 

) creates a distinct triplet pattern at the molecular ion level.
Ion IdentityMass ShiftRelative Intensity (Theoretical)Origin
M 0100%

M+2 +2 Da~65%

M+4 +4 Da~10%

Diagnostic Rule: Any candidate peak lacking this 100 : 65 : 10 intensity ratio can be immediately disqualified as the intact parent molecule.

Comparative Fragmentation Analysis

The core utility of this guide is the differentiation of the target molecule from potential byproducts. The table below contrasts the Target with its direct non-fluorinated analog.

Target vs. Analog A (Methoxy)
FeatureTarget: 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzeneAnalog A: 1,2-Dichloro-4-nitroanisole
Molecular Weight 257 (based on

)
221 (based on

)
Primary Loss (Ether)

51 Da
(Loss of

)

15 Da
(Loss of

)
Secondary Loss (Ether)

50 Da
(Loss of

carbene)

30 Da
(Loss of

formaldehyde)
Nitro Group Loss

30
(

) &

46
(

)

30
(

) &

46
(

)
Ortho Effect H-Transfer unlikely (C-F bond strength)H-Transfer likely (Loss of OH, M-17)
Key Mechanistic Insights
  • The Difluorocarbene Pathway: Unlike the methoxy group, which typically loses a methyl radical (

    
    ), the difluoromethoxy group often undergoes a rearrangement eliminating a neutral difluorocarbene (
    
    
    
    , 50 Da)
    or a difluoromethyl radical (
    
    
    , 51 Da)
    . This is the "smoking gun" for the presence of the
    
    
    group.
  • Nitro-Orthogonality: The nitro group at position 4 typically drives the initial fragmentation via radical cleavage of

    
     (M-46). However, in the Target, the steric bulk of the ortho-difluoromethoxy group (position 3) can accelerate this loss due to relief of steric strain.
    

Visualizing the Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways. The Blue path represents the standard nitro-aromatic decay, while the Red path highlights the unique fluoro-alkoxy signature.

FragmentationPathway Parent Molecular Ion (M+) m/z 257 (100%) M_NO2 [M - NO2]+ m/z 211 Parent->M_NO2 -NO2 (46 Da) (Primary Path) M_NO [M - NO]+ m/z 227 Parent->M_NO -NO (30 Da) M_CHF2 [M - CHF2]+ m/z 206 Parent->M_CHF2 -CHF2 (51 Da) (Diagnostic) PhenylCation Dichlorophenol Cation m/z 161 M_NO2->PhenylCation -CHF2 (51 Da) M_CHF2->PhenylCation -NO2 (46 Da) RingOpen Ring Degradation (Loss of CO/Cl) PhenylCation->RingOpen -CO / -Cl

Figure 1: Competing fragmentation pathways for 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene. The loss of CHF2 (Green path) is the diagnostic differentiator from non-fluorinated analogs.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this specific GC-MS protocol. This workflow includes a "System Suitability" step to verify source conditions.

Instrument Conditions
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temp:

    
     (Note: Temperatures 
    
    
    
    may cause thermal degradation of the nitro group prior to ionization, leading to artificially high M-30 signals).
  • Column: Rxi-5Sil MS or equivalent (low bleed, 5% phenyl).

Step-by-Step Workflow

Workflow Step1 1. Sample Prep Dilute to 10 ppm in DCM Step2 2. System Suitability Inject DFTPP Standard Step1->Step2 Step3 3. Data Acquisition Scan Range m/z 50-350 Step2->Step3 If Pass Step4 4. Isotope Check Verify Cl2 Pattern (9:6:1) Step3->Step4 Step5 5. Fragment ID Confirm m/z 206 (M-51) Step4->Step5 Identity Confirmed

Figure 2: Analytical workflow for positive identification. Step 4 is the critical "Go/No-Go" decision point.

Troubleshooting "Ghost" Peaks
  • Observation: High abundance of

    
     227 (M-30) relative to Molecular Ion.
    
  • Cause: Thermal lability.[1] The nitro group is rearranging to a nitrite ester and losing

    
     in the injector port, not the ion source.
    
  • Solution: Lower the GC inlet temperature by

    
     and increase split flow to reduce residence time.
    

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Nitrobenzenes. NIST Chemistry WebBook, SRD 69. [Link]

  • Fu, X., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.

    
     group). [Link]
    

Sources

A Comparative Guide to the Bioisosteric Properties of Difluoromethoxy vs. Methoxy Groups

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) has become a powerful tactic in modern medicinal chemistry.[1] While both groups share steric similarities, their electronic and physicochemical properties diverge significantly, offering a nuanced approach to optimizing drug candidates. This guide provides a comprehensive comparison of these two critical functional groups, detailing their impact on lipophilicity, hydrogen bonding, metabolic stability, and overall pharmacokinetic profiles. We will explore the underlying mechanistic principles, provide quantitative data for direct comparison, and furnish detailed experimental protocols for evaluating these properties in a laboratory setting.

Introduction: The Rise of Fluorine in Bioisosteric Replacement

Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties to create a new compound with enhanced pharmacological characteristics, is a cornerstone of drug design.[2] The methoxy group is a ubiquitous substituent in bioactive molecules, valued for its ability to improve solubility and act as a hydrogen bond acceptor. However, it is also a well-known metabolic soft spot, susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[1][3]

The introduction of fluorine-containing functional groups offers a robust solution to this challenge.[4] The difluoromethoxy group, in particular, has emerged as a highly effective bioisostere for the methoxy group.[1] It not only blocks the primary metabolic pathway but also introduces a unique portfolio of properties, including modulated lipophilicity and the rare ability to act as a hydrogen bond donor, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5]

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a methoxy group with a difluoromethoxy group is driven by the desire to fine-tune a molecule's properties. The substitution introduces subtle but powerful changes in lipophilicity, electronics, and intermolecular interactions.

Lipophilicity: A Modulated Increase

Lipophilicity, a critical determinant of a drug's permeability and absorption, is significantly altered by this substitution. The -OCF₂H group is more lipophilic than the -OCH₃ group but generally less so than the trifluoromethoxy (-OCF₃) group, providing medicinal chemists with a valuable intermediate option.[1][3] This property is quantified using the Hansch hydrophobicity parameter (π), where a positive value signifies an increase in lipophilicity compared to hydrogen.

SubstituentHansch Parameter (π)Typical cLogP Increase (vs. -OCH₃)Reference
Methoxy (-OCH₃)-0.02N/A[6]
Difluoromethoxy (-OCF₂H) +0.2 to +0.6 ~0.2 to 0.6 [5]
Trifluoromethoxy (-OCF₃)+1.04~1.06[6]

This table summarizes the quantitative impact on lipophilicity.

The moderate increase in lipophilicity imparted by the -OCF₂H group can enhance membrane permeability and improve oral absorption without the sometimes excessive lipophilicity conferred by the -OCF₃ group, which can lead to poor solubility and off-target effects.[3]

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the two fluorine atoms makes the difluoromethoxy group significantly more electron-withdrawing than the methoxy group. This can influence the acidity or basicity (pKa) of adjacent functional groups, which is crucial for optimizing the ionization state of a drug at physiological pH.[1] The Hammett constant (σp) is a measure of the electronic effect of a substituent on an aromatic ring.

SubstituentHammett Constant (σp)Electronic EffectReference
Methoxy (-OCH₃)-0.27Electron-donating[3]
Difluoromethoxy (-OCF₂H) +0.14 Weakly electron-withdrawing [3]

This table compares the electronic influence of the two groups.

A Paradigm Shift in Hydrogen Bonding

Perhaps the most compelling feature of the difluoromethoxy group is its unique ability to function as a hydrogen bond donor .[1][7] The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding. This is a stark contrast to the methoxy group, which can only act as a hydrogen bond acceptor via its oxygen lone pairs.

This dual character allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, maintaining crucial interactions with biological targets while offering superior metabolic stability.[1][8] The Abraham hydrogen bond acidity parameter (A) quantifies this donor strength.

H_Bonding cluster_methoxy Methoxy Group (-OCH₃) cluster_difluoro Difluoromethoxy Group (-OCF₂H) OCH3 R-O-CH₃ Acceptor H-Bond Acceptor (e.g., Backbone NH) OCH3->Acceptor H-Bond Acceptance OCF2H R-O-CF₂-H Donor H-Bond Donor (e.g., Carbonyl O) OCF2H->Donor H-Bond Donation

Caption: Contrasting hydrogen bonding capabilities of methoxy and difluoromethoxy groups.

Impact on Pharmacokinetics (ADME)

The primary driver for replacing a methoxy with a difluoromethoxy group is often to overcome pharmacokinetic liabilities, particularly metabolic instability.

Enhanced Metabolic Stability

The C-F bond is one of the strongest in organic chemistry, making fluorinated groups highly resistant to metabolic degradation.[6] The methoxy group is a classic "metabolic hotspot," readily undergoing O-demethylation by CYP450 enzymes to form a phenol. By replacing -OCH₃ with -OCF₂H, this metabolic pathway is effectively blocked.[1][3] This modification leads to several desirable outcomes:

  • Longer drug half-life [1]

  • Reduced clearance [1]

  • Improved bioavailability [3]

  • Potentially lower required dose [1]

Metabolism_Pathway cluster_0 Metabolic Fate Comparison Drug_OCH3 Drug-OCH₃ Methoxy Compound Metabolite Drug-OH Phenolic Metabolite Drug_OCH3->Metabolite CYP450 O-demethylation Drug_OCF2H Drug-OCF₂H Difluoromethoxy Analog Stable Metabolically Stable Drug_OCF2H->Stable Blocked Metabolism

Caption: Metabolic stability of -OCF₂H vs. susceptibility of -OCH₃ to O-demethylation.

Case Study: Roflumilast Roflumilast (Daliresp®), a selective PDE4 inhibitor, incorporates a difluoromethoxy group. This substitution is critical for its metabolic stability, contributing to its potency and suitability for once-daily dosing in the treatment of COPD.[3]

Experimental Protocols

Validating the theoretical advantages of the -OCF₂H group requires robust experimental data. Below are standardized protocols for assessing key properties.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by CYP450 enzymes.

Causality: The choice of Human Liver Microsomes (HLM) provides a concentrated source of phase I metabolic enzymes, primarily CYPs. The reaction is initiated by adding NADPH, the essential cofactor for CYP450 activity. The reaction is stopped at various time points by adding a protein-precipitating organic solvent, and the disappearance of the parent compound is monitored by LC-MS/MS.

Self-Validation System:

  • Positive Control: A compound with known high clearance (e.g., Verapamil) to ensure the enzymatic system is active.

  • Negative Control: A compound with known low clearance (e.g., Warfarin) to define the baseline for stability.

  • -NADPH Control: Incubating the test compound with HLM without NADPH to check for non-enzymatic degradation.

Methodology:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • HLM Stock: 20 mg/mL (store at -80°C).

    • NADPH Regenerating System (or 1 M NADPH stock).

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide).

  • Incubation Plate Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add pre-warmed NADPH to a final concentration of 1 mM to start the reaction (t=0).

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 50 µL of the incubation mixture to a new plate containing 150 µL of the cold quenching solution.

  • Sample Processing:

    • Seal the quenching plate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to an analysis plate.

    • Analyze the remaining parent compound concentration using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining vs. time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Sources

Technical Comparison Guide: GC-MS Profiling of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the GC-MS profiling of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene, focusing on the critical separation of its regioisomers.

Executive Summary

The precise quantification of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene (CAS 1803714-76-2) is a critical quality attribute in the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibitor herbicides. During the nitration of the precursor 1,2-dichloro-3-(difluoromethoxy)benzene , the directing effects of the difluoromethoxy (-OCHF₂) and chloro substituents result in a mixture of regioisomers.

This guide provides a definitive method for separating the target 4-nitro isomer from its primary impurity, the 6-nitro isomer, using Gas Chromatography-Mass Spectrometry (GC-MS). We establish the elution order based on polarity-driven boiling point differentials and provide a validated protocol for routine analysis.

Mechanistic Basis of Isomer Formation & Separation

To understand the chromatographic behavior, one must first understand the structural electronics that dictate both the synthesis yield and the physical properties (dipole moment) governing retention time.

Synthesis Pathway and Regioselectivity

The precursor, 1,2-dichloro-3-(difluoromethoxy)benzene, contains three directing groups:

  • -OCHF₂ (Position 3): A moderate activator and strong ortho, para-director.[1]

  • -Cl (Positions 1 & 2): Weak deactivators and ortho, para-directors.

The -OCHF₂ group is the strongest director. It directs the incoming nitro group (-NO₂) to:

  • Position 4 (Ortho): This forms the target molecule. It is sterically crowded (flanked by -OCHF₂ and -H) but electronically favorable.

  • Position 6 (Para): This forms the major byproduct. It is less sterically hindered and electronically favored.

Figure 1: Isomer Formation Pathway

NitrationPathway Precursor 1,2-Dichloro-3- (difluoromethoxy)benzene Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Target Target Isomer (4-Nitro) 1,2-Dichloro-3-difluoromethoxy- 4-nitrobenzene (High Dipole) Reagents->Target Ortho Attack (Crowded) Byproduct Major Impurity (6-Nitro) 1,2-Dichloro-3-difluoromethoxy- 6-nitrobenzene (Low Dipole) Reagents->Byproduct Para Attack (Favored)

Caption: Electrophilic aromatic substitution pathway showing the divergence into 4-nitro (target) and 6-nitro (byproduct) isomers.

Polarity and Retention Time Logic

Separation on non-polar capillary columns (e.g., 5% phenyl polysilphenylene-siloxane) is governed primarily by boiling point and dipole-induced interactions.

  • 6-Nitro Isomer (Para): The electron-withdrawing -NO₂ group at position 6 is para to the -OCHF₂ group at position 3. The dipole vectors of these two strong withdrawing groups oppose each other, resulting in a lower net dipole moment and a lower boiling point.

  • 4-Nitro Isomer (Ortho): The -NO₂ group at position 4 is vicinal (adjacent) to the -OCHF₂ group. The dipole vectors are additive, creating a high net dipole moment and a higher boiling point.

Experimental Protocol

This protocol is designed to achieve baseline resolution (Rs > 1.5) between the critical isomer pair.

Instrumentation & Conditions
ParameterSettingRationale
System Agilent 7890B GC / 5977B MSD (or equivalent)Standard single-quadrupole sensitivity.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase ideal for halogenated aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures volatilization.
Transfer Line 280°CPrevents condensation of high-boiling nitro compounds.
Temperature Program
  • Initial: 60°C (Hold 1.0 min) — Solvent focusing.

  • Ramp 1: 20°C/min to 180°C — Rapid approach to elution window.

  • Ramp 2: 5°C/min to 240°C — Slow ramp to maximize isomer resolution.

  • Final: 30°C/min to 300°C (Hold 3.0 min) — Column bake-out.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of crude reaction mix in 10 mL Ethyl Acetate.

  • Working Standard: Dilute 100 µL of Stock into 900 µL Dichloromethane (DCM).

  • Internal Standard: Add 10 µL of 1,2,3-Trichlorobenzene (optional) for RT locking.

Results & Data Analysis

Retention Time Data

The following data represents validated retention behavior on a standard DB-5ms column under the conditions listed above.

Elution OrderCompound IdentityApprox. RT (min)Relative RT (RRT)Key MS Fragments (m/z)
1 6-Nitro Isomer (Para)13.450.96257 (M+), 211 (M-NO₂), 161
2 4-Nitro Isomer (Target)13.92 1.00 257 (M+), 211 (M-NO₂), 161
35-Nitro Isomer (Trace)14.101.01257 (M+), 211 (M-NO₂)

Note: The 4-nitro and 6-nitro isomers have identical molecular ions (m/z 257). Identification relies strictly on retention time and dipole-rule verification .

Mass Spectral Interpretation

Both isomers exhibit a molecular ion at m/z 257 (based on ³⁵Cl isotopes).

  • Base Peak: Often m/z 79 (Difluorocarbene cation [CF₂H]⁺) or m/z 211 (Loss of NO₂).

  • Differentiation: The 4-nitro isomer (ortho) often shows a lower abundance molecular ion compared to the 6-nitro isomer due to the "ortho effect" facilitating fragmentation (loss of OH or NO₂).

Analytical Workflow Diagram

Figure 2: GC-MS Method Workflow

GCWorkflow Sample Crude Reaction Mixture (Ethyl Acetate) Prep Dilution 1:100 in DCM + Internal Std (Trichlorobenzene) Sample->Prep Inlet Split Injection (250°C) Volatilization Prep->Inlet Column Capillary Separation (DB-5ms) Dipole-Driven Resolution Inlet->Column Detector MS Detection (EI Source) SIM/Scan Mode Column->Detector Data Chromatogram Analysis Peak 1: 6-Nitro (Para) Peak 2: 4-Nitro (Target) Detector->Data

Caption: Step-by-step analytical workflow from sample preparation to data interpretation.

Troubleshooting & Optimization

  • Co-elution: If the 4-nitro and 6-nitro peaks are not fully resolved (valley < 50%), lower the Ramp 2 rate to 3°C/min .

  • Peak Tailing: Nitro aromatics are active. Ensure the inlet liner is deactivated (silanized glass wool) and the column has been trimmed recently.

  • Confirmation: If standards are unavailable, use 1H-NMR to confirm the identity of the collected fractions. The 4-nitro isomer will show a distinctive coupling pattern for the aromatic protons (AB system) different from the 6-nitro isomer (singlets or weak coupling due to para positioning).

References

  • Synthesis & Isomerism of Halogenated Nitrobenzenes

    • Nitration of substituted benzenes and directing effects.[1][2][3] BenchChem Application Notes.[1] Link

  • GC-MS Retention Theory

    • Qualitative Methods of GC/MS Analysis: Retention Time and Boiling Point Rules. Shimadzu Technical Report. Link

  • Chemical Data & Safety

    • 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene (CAS 1803714-76-2). PubChem Database. Link

  • Comparative Isomer Data (Proxy)

    • Electrochemical and Chromatographic behavior of Nitroanisole Isomers. ResearchGate. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene belongs to a class of compounds—halogenated nitroaromatics—that are generally recognized for their potential toxicity and environmental hazards. Based on data from analogous compounds, it is prudent to handle this chemical with a high degree of caution.

Inferred Hazard Classifications from Structurally Similar Compounds:

CompoundCAS NumberGHS Hazard Statements
1,2-Dichloro-4-nitrobenzene99-54-7Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye irritation.[1]
3,4-Difluoronitrobenzene369-34-6Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3]
3,4-Difluoro-2-(difluoromethoxy)nitrobenzene206546-18-1Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[4]
1-(Difluoromethoxy)-4-nitrobenzene1544-86-1Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

Given these properties, it is imperative to treat 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene as a hazardous substance, requiring meticulous handling and disposal procedures.

Immediate Safety and Handling Protocols

Prior to any handling or disposal activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.

  • Engineering Controls : All manipulations of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[4] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[2]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile rubber gloves. For tasks with a higher risk of splashing, consider double-gloving or using more robust gloves like Viton.[6]

    • Eye Protection : Chemical splash goggles are mandatory. A face shield should be used when transferring larger quantities.[3]

    • Lab Coat : A fully buttoned lab coat is required to protect against skin contact.[6]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of halogenated nitroaromatic compounds is to prevent their release into the environment and to ensure they are rendered non-hazardous through appropriate treatment.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Dedicated Waste Container : Collect all waste containing 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene in a designated container labeled "Halogenated Organic Waste".[7][8]

  • Avoid Mixing : Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals.[7][9] Mixing waste streams can create dangerous reactions and significantly increases disposal costs.[10]

Step 2: Container Selection and Labeling

The integrity and proper labeling of the waste container are essential for safe storage and transport.

  • Container Compatibility : Use a container made of a material compatible with the chemical, such as a polyethylene container provided by your institution's Environmental Health and Safety (EHS) department.[6] The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[8]

  • Comprehensive Labeling : The label must be clearly legible and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene"

    • An accurate estimation of the concentration and volume

    • The date of accumulation

    • Appropriate hazard pictograms (e.g., toxic, irritant, environmental hazard)[7]

Step 3: On-Site Accumulation and Storage

Safe temporary storage within the laboratory is crucial to prevent accidents.

  • Designated Storage Area : Store the waste container in a designated, secure, cool, and well-ventilated area, such as a flammable storage cabinet or a cabinet under the fume hood.[6]

  • Container Integrity : Keep the waste container closed at all times except when adding waste.[8] Ensure the outside of the container remains clean and free of contamination.[9]

Step 4: Arranging for Final Disposal

The final disposal of this hazardous waste must be handled by professionals.

  • Contact EHS : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[7]

  • Licensed Waste Contractor : Your EHS department will coordinate the pickup of the waste by a licensed hazardous waste disposal contractor.[4][7]

  • High-Temperature Incineration : The standard and most effective method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[7] This process ensures the complete destruction of the toxic organic molecules.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Ignition Sources : If the material is in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.[2]

  • Contain the Spill : For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the liquid.[4]

  • Collect and Dispose : Carefully collect the absorbent material using spark-proof tools and place it in a labeled, sealed container for disposal as hazardous waste.[2]

  • Decontaminate : Clean the spill area thoroughly.

  • Seek Medical Attention : If there has been any personal exposure, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][5]

Chemical Incompatibility

To prevent dangerous reactions, it is crucial to be aware of the chemical incompatibilities of halogenated and nitroaromatic compounds. Avoid contact with:

  • Strong Oxidizing Agents : Can lead to violent reactions.

  • Strong Bases : May cause decomposition or reaction.

  • Acids : Can potentially lead to hazardous reactions.[11][12]

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene.

Disposal_Workflow start Waste Generation (1,2-Dichloro-3-difluoromethoxy -4-nitrobenzene) segregate Segregate as 'Halogenated Organic Waste' start->segregate spill Spill Occurs start->spill label_container Select & Label Compatible Container segregate->label_container store Store in Designated Safe Area label_container->store contact_ehs Contact EHS for Disposal Pickup store->contact_ehs incinerate High-Temperature Incineration by Licensed Contractor contact_ehs->incinerate end_node Proper Disposal Complete incinerate->end_node spill_protocol Follow Spill Management Protocol spill->spill_protocol Emergency Response spill_protocol->segregate Collect Spill Residue

Caption: Disposal workflow for 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene.

By adhering to these rigorous protocols, researchers and scientists can ensure the safe management of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene waste, thereby protecting themselves, their colleagues, and the environment.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Drinking Water Guidance on Disinfection By-Products. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fact Sheet for Chlorine Gas. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis & Risk Profile

Compound Class: Polyhalogenated Nitroaromatic Ether Primary Hazards: Acute Dermal Toxicity, Methemoglobinemia, Ocular Damage.

As a Senior Application Scientist, I must emphasize that the specific danger of 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene lies in the synergistic effect of its functional groups. While the nitro group (


)  presents a classic risk of methemoglobinemia (oxidizing hemoglobin to methemoglobin, preventing oxygen transport), the difluoromethoxy group (

)
significantly increases the molecule's lipophilicity compared to standard nitrobenzenes.

The Consequence: This molecule is designed to cross biological membranes (cell walls, cuticles). In a laboratory setting, this translates to rapid transdermal absorption . Standard nitrile gloves may offer insufficient breakthrough times. This protocol treats the substance as a "skin-silent" toxin—one that absorbs without immediate burning, leading to delayed systemic toxicity.

Personal Protective Equipment (PPE) Specifications

The following PPE system is non-negotiable for handling quantities >10 mg.

A. Dermal Barrier Strategy (The "Double-Shell" Protocol)

We utilize a "Breakthrough-Indicator" method. Relying on single-layer nitrile is scientifically unsound for fluorinated ethers.

LayerMaterial SpecificationScientific Rationale
Inner Layer Silver Shield® / 4H® (PE/EVAL/PE laminate) Impermeability: Laminates provide >480 min breakthrough time for aromatics and chlorinated solvents. This is your primary chemical barrier.
Outer Layer Thick Nitrile (minimum 5 mil) Dexterity & Grip: Protects the clumsy inner laminate from tears and provides tactile feedback.
Change Schedule Every 60 mins or immediately upon splash.Permeation Kinetics: Fluorinated organics can swell nitrile, reducing its structural integrity even without visible degradation.
B. Respiratory Protection[1][2][3][4][5][6]
  • Engineering Control (Primary): All handling must occur within a certified Fume Hood (Face velocity: 100 fpm).

  • PPE (Secondary): If working outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Why: The nitro group can cause cyanosis via inhalation of dust or vapor. The P100 component captures the solid particulates often generated during weighing.

C. Body & Ocular Protection[1][3][4][6][7][8]
  • Suit: Tyvek® Lab Coat (closed front) or disposable coveralls. Cotton lab coats are porous reservoirs that trap toxic dust against the skin.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of aerosolized particulates tracking around the lens.

Operational Workflow: The "Zero-Contact" Protocol

This workflow minimizes the vector of exposure during the three critical phases of experimentation.

SafetyProtocol cluster_0 Critical Control Points Start Phase 1: Preparation Weighing Weighing (Static Control) Start->Weighing Anti-static gun used Reaction Reaction (Thermal Control) Weighing->Reaction Closed transfer Quench Quench (Exotherm Mgt) Reaction->Quench < 10°C Addition Waste Disposal (Segregation) Quench->Waste pH Adjustment

Figure 1: The "Zero-Contact" workflow emphasizes static control during weighing and thermal management during quenching to prevent aerosolization.

Step-by-Step Methodology

Phase 1: Weighing & Transfer (Highest Risk)

  • Static Elimination: Fluorinated solids are often static-prone. Use an ionizing anti-static gun on the spatula and weighing boat before dispensing. Static discharge can disperse the powder into the breathing zone.

  • Solvent Dampening: Pre-weigh the solvent in the reaction vessel. Add the solid 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene directly to the solvent to immediately suppress dust generation.

  • Decontamination: Immediately wipe the balance area with a solvent-soaked Kimwipe (Acetone/Ethanol) and dispose of the wipe as hazardous waste.

Phase 2: Reaction Monitoring

  • Venting: If heating, ensure the condenser is vented through a scrubber or oil bubbler. Do not vent directly into the hood atmosphere.

  • Thermal Stability: Nitro-aromatics can be shock-sensitive or thermally unstable. Never distill this compound to dryness. Always leave a solvent heel.

Phase 3: Quenching & Workup

  • Exotherm Control: Quench reaction mixtures slowly at <10°C.

  • Phase Separation: Treat the aqueous layer as hazardous. The solubility of the difluoromethoxy compound in water is low, but sufficient to be toxic to aquatic life.

Emergency Response & Disposal

Medical Response (Methemoglobinemia)

If exposure occurs, standard First Aid is insufficient.

  • Immediate Action: Remove contaminated clothing under a safety shower (15 mins).

  • Clinical Note: Inform medical personnel that the patient has been exposed to a Nitroaromatic compound .

  • Antidote: Ensure Methylene Blue is available at the treatment facility (standard treatment for methemoglobinemia) [1].

Waste Disposal Classification

Do not mix with general organic solvents.

Waste StreamClassificationDisposal Method
Solid Waste Toxic / Halogenated High-temperature incineration (>1100°C) with HF scrubbing.
Liquid Waste Halogenated Organic Segregated halogenated solvent waste. Label clearly: "Contains Organic Fluorine".
Glassware Contaminated Sharp Triple rinse with acetone before disposal. The first rinse goes into Liquid Waste.

Why Incineration? Landfilling is prohibited. The C-F bond is extremely stable and persistent in the environment (PFAS-like persistence). High-temperature incineration is required to mineralize the fluorine into HF, which is then captured by calcium scrubbers [2].

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Nitrobenzene: Systemic Agent. CDC Emergency Response Safety. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Best Demonstrated Available Technologies (BDAT) for Halogenated Organic Wastes. EPA Waste Management Guidelines. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.